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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-β-N-Methylamino-D-Alanine: A Unique Building Block for Advanced Peptide Chemistry

Introduction: Unveiling a Non-Proteinogenic Amino Acid with Therapeutic Potential In the landscape of modern drug discovery and peptide science, the use of unnatural amino acids has become a cornerstone for enhancing the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Non-Proteinogenic Amino Acid with Therapeutic Potential

In the landscape of modern drug discovery and peptide science, the use of unnatural amino acids has become a cornerstone for enhancing the therapeutic properties of peptide-based drugs.[][2] Among these, N-methylated and β-amino acids are of particular interest for their ability to impart proteolytic stability, improve membrane permeability, and introduce conformational constraints.[][2][3] This guide provides a comprehensive technical overview of a unique building block that combines these features: Boc-β-N-Methylamino-D-Alanine .

This molecule, systematically named (2R)-2-((tert-butoxycarbonyl)amino)-3-(methylamino)propanoic acid , is a derivative of the D-enantiomer of alanine. It is characterized by three key modifications from its proteinogenic counterpart:

  • A β-Amino Acid Scaffold: The amino group is attached to the β-carbon, which can alter the peptide backbone structure and increase resistance to enzymatic degradation.[]

  • N-Methylation: A methyl group is attached to the β-amino group, a modification known to further enhance proteolytic stability and potentially improve cell permeability.[3][4]

  • Boc Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis that is stable under various coupling conditions and easily removed with mild acid.[][6]

The strategic incorporation of Boc-β-N-Methylamino-D-Alanine into a peptide sequence can therefore be a powerful tool to fine-tune its pharmacokinetic and pharmacodynamic properties. This guide will delve into the chemical properties, synthesis, analysis, and applications of this promising building block for researchers and professionals in drug development.

Physicochemical Properties

The specific experimental data for Boc-β-N-Methylamino-D-Alanine is not extensively published. However, based on its structure and data from closely related analogs such as Boc-N-methyl-D-alanine and other Boc-protected β-amino acids, we can predict its key physicochemical properties.

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C9H17NO4Based on chemical structure
Molecular Weight 203.24 g/mol Based on chemical structure
Appearance White to off-white crystalline powderTypical for Boc-protected amino acids[7]
Melting Point Expected in the range of 80-100 °CSimilar to Boc-N-methyl-D-alanine (78-87 °C)[8]
Solubility Soluble in organic solvents like ethanol, methanol, dichloromethane, and dimethylformamide; sparingly soluble in water.Characteristic of Boc-protected amino acids[7]
Stability Stable under standard storage conditions (cool, dry place). The Boc group is stable to basic and nucleophilic conditions but labile to strong acids.[]General stability of Boc-protected compounds
pKa Carboxylic acid group: ~3-4; Methylamino group: ~9-10Estimated based on similar structures

Synthesis and Purification

The synthesis of Boc-β-N-Methylamino-D-Alanine is not commercially documented on a large scale, but a plausible synthetic route can be devised based on established organic chemistry principles and published methods for similar compounds, such as the synthesis of its L-isomer.[9] A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

A common strategy for synthesizing β-amino acids is through a Mannich-type reaction, followed by resolution of enantiomers and appropriate protection steps.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Debenzylation & Boc Protection cluster_3 Step 4: Chiral Resolution & Final Protection A Diethyl Acetamidomalonate D Intermediate 1 A->D B N-Methylbenzylamine B->D C Formaldehyde C->D E Intermediate 2 (racemic β-N-benzyl-N-methylamino-alanine) D->E Base Hydrolysis F Intermediate 3 (racemic Boc-β-N-methylamino-alanine) E->F 1. Pd/C, H2 2. Boc Anhydride G Intermediate 4 (Boc-β-N-methylamino-D-alanine) F->G Enzymatic Resolution or Chiral Chromatography

A plausible synthetic workflow for Boc-β-N-Methylamino-D-Alanine.
Step-by-Step Methodology
  • Mannich Reaction: The synthesis can commence with a Mannich reaction between diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde to form the initial adduct.[9]

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to basic hydrolysis to remove the acetyl and ester groups, followed by decarboxylation to yield racemic β-N-benzyl-N-methylamino-alanine.[9]

  • Debenzylation and Boc Protection: The benzyl group is removed via catalytic hydrogenation, and the resulting secondary amine can be protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) to give racemic Boc-β-N-methylamino-alanine.[9]

  • Chiral Resolution: The racemic mixture is then resolved to isolate the desired D-enantiomer. This can be achieved through enzymatic methods, such as using an L-acetyltransferase to selectively modify the L-isomer, or by chiral chromatography.[9] The resolved D-enantiomer is then reprotected if necessary to yield the final product.

Purification

Purification of the final product and intermediates would typically involve standard techniques such as column chromatography on silica gel, and recrystallization to obtain a high-purity crystalline solid.

Chemical Reactivity and Stability

The reactivity of Boc-β-N-Methylamino-D-Alanine is dictated by its three main functional groups: the Boc-protected α-amine, the secondary β-methylamine, and the carboxylic acid.

  • Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions.[10] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] Other reagents such as HCl in dioxane or ethyl acetate can also be used.[12][13] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[10]

  • Peptide Coupling: The carboxylic acid can be activated for peptide bond formation using standard coupling reagents such as DCC, EDC, HATU, or HBTU.[3][14] The secondary amine on the β-carbon can also participate in reactions, but its reactivity is generally lower than a primary amine.

  • Stability and Storage: Boc-β-N-Methylamino-D-Alanine is expected to be a stable solid that can be stored for extended periods at cool temperatures (0-8°C) in a well-sealed container to protect it from moisture.[8] It is stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies in peptide synthesis.[]

Analytical Characterization

Confirming the identity and purity of Boc-β-N-Methylamino-D-Alanine requires a combination of analytical techniques.

Analytical Workflow

G A Synthesized Product B HPLC Analysis A->B Inject C Mass Spectrometry A->C Analyze D NMR Spectroscopy A->D Analyze E Purity Assessment B->E Chromatogram F Structure Confirmation C->F Molecular Weight & Fragmentation D->F Proton & Carbon Environment

A typical analytical workflow for the characterization of Boc-β-N-Methylamino-D-Alanine.
Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound.[15] A C18 column with a gradient of water and acetonitrile containing an ion-pairing agent like TFA is typically used.[16] Detection is commonly done via UV absorbance at 210-220 nm.[15]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound (expected [M+H]+ at m/z 204.24).[17] Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the loss of the Boc group (a loss of 56 or 100 Da).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.3-2.5 ppm), and the protons on the alanine backbone.

    • ¹³C NMR: Will provide signals for all the unique carbon atoms in the molecule, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the tert-butyl and N-methyl groups.

Applications in Research and Drug Development

The unique structural features of Boc-β-N-Methylamino-D-Alanine make it a valuable tool for medicinal chemists and peptide scientists.

  • Enhanced Proteolytic Stability: The combination of the β-amino acid backbone and N-methylation makes peptide bonds involving this residue highly resistant to cleavage by proteases.[][3] This can significantly increase the in vivo half-life of peptide therapeutics.

  • Improved Pharmacokinetic Properties: N-methylation can reduce the number of hydrogen bond donors in a peptide, which can lead to increased membrane permeability and oral bioavailability.[2]

  • Conformational Control: The introduction of β-amino acids into a peptide chain can induce specific secondary structures, such as helices and turns, which can be important for receptor binding and biological activity.

  • Drug Design and Discovery: This building block can be used to create novel peptidomimetics and to probe structure-activity relationships in the development of new drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[][2]

Conclusion

Boc-β-N-Methylamino-D-Alanine is a specialized, non-proteinogenic amino acid derivative with significant potential in advanced peptide chemistry and drug discovery. Its unique combination of a β-amino acid scaffold, N-methylation, and the versatile Boc protecting group offers a powerful strategy for designing peptides with enhanced stability, improved pharmacokinetic profiles, and controlled conformations. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted based on well-established chemical principles and data from closely related analogs. As the demand for more drug-like peptides continues to grow, building blocks like Boc-β-N-Methylamino-D-Alanine will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.

References

  • BenchChem. (2025).
  • Guchhait, G., Dube, D., & Gopi, H. N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 645–653.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals.
  • D'Aniello, A., Nardi, G., & Vetere, A. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 47(6), 1169–1177.
  • Merck. (n.d.).
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10897–10925.
  • PubChem. (n.d.). N-Boc-3-dimethylamino-D-alanine.
  • ResearchGate. (n.d.). (PDF)
  • PubChem. (n.d.). BOC-D-alanine.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Mexican Chemical Society, 56(2), 163-168.
  • F. Albericio, et al. (n.d.).
  • BOC Sciences. (2025). Amino Acid Analysis by HPLC.
  • Reddit. (2023).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • Advanced ChemTech. (n.d.). Boc-N-Me-β-Ala-OH.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • G. Majer, et al. (2019).
  • Chem-Impex. (n.d.). Boc-N-methyl-D-alanine.
  • CymitQuimica. (n.d.). CAS 3303-84-2: BOC-β-alanine.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (2025). The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids.
  • J. E. S. V. de Souza, et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3089.
  • MilliporeSigma. (n.d.). Boc-N-Me-Ala-OH.
  • ResearchGate. (n.d.). Synthesis of Boc-Protected Amino acids.
  • SciSpace. (n.d.).
  • A. Rohman, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 22-29.
  • BOC Sciences. (n.d.). Amino Acid MS Analysis Service.
  • Encyclopedia.pub. (2022).
  • Sigma-Aldrich. (n.d.). Boc-3-iodo- D -Ala-OMe.
  • ACS Publications. (2021).
  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • P. J. O'Brien, et al. (1989). The interaction of beta-N-methylamino-L-alanine with bicarbonate: an 1H-NMR study. FEBS Letters, 247(2), 287-290.
  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • NP-MRD. (2020). Showing NP-Card for β-N-methylamino-L-alanine (NP0004982).
  • Royal Society of Chemistry. (2024).
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • ACS Publications. (2019). Amino Acid-Protecting Groups.
  • SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum.
  • Wikipedia. (n.d.). β-Methylamino-L-alanine.

Sources

Exploratory

Synthesis of (R)-2-(tert-Butoxycarbonyl-methyl-amino)propionic acid: An In-Depth Technical Guide

Executive Summary The synthesis of N-methylated amino acids is a cornerstone of modern peptide chemistry and drug development. (R)-2-(tert-Butoxycarbonyl-methyl-amino)propionic acid , commonly known as Boc-N-methyl-D-ala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-methylated amino acids is a cornerstone of modern peptide chemistry and drug development. (R)-2-(tert-Butoxycarbonyl-methyl-amino)propionic acid , commonly known as Boc-N-methyl-D-alanine (CAS: 19914-38-6)[1], is an unnatural amino acid derivative utilized to confer proteolytic stability, enhance lipophilicity, and restrict the conformational flexibility of peptide therapeutics.

As an Application Scientist, the primary challenge in synthesizing this molecule is achieving quantitative N-methylation without inducing racemization at the adjacent chiral α -carbon. This whitepaper provides an authoritative, self-validating methodology for the synthesis of Boc-N-methyl-D-alanine, grounded in the canonical Benoiton protocol.

Mechanistic Rationale & Strategy Selection

The choice of N-methylation strategy is dictated by the orthogonal stability of the amino protecting group. The two dominant methodologies in peptide chemistry are the Benoiton Protocol (Direct N-methylation via strong base) and the Freidinger Protocol (Reductive cleavage of an oxazolidinone intermediate) [2][2].

Because the tert-butyloxycarbonyl (Boc) group is completely stable to strong bases but highly labile to acids, the base-mediated Benoiton protocol is the optimal choice. Conversely, Fmoc-protected amino acids, which are base-labile, necessitate the acid-mediated Freidinger route.

OrthogonalStrategy Start N-Protected D-Alanine Boc Boc-Protected (Base-Stable, Acid-Labile) Start->Boc Fmoc Fmoc-Protected (Base-Labile, Acid-Stable) Start->Fmoc Benoiton Benoiton Protocol (NaH / MeI / THF) Boc->Benoiton Compatible Freidinger Freidinger Protocol (Paraformaldehyde / Et3SiH) Fmoc->Freidinger Compatible Product1 Boc-N-Me-D-Ala-OH Benoiton->Product1 Product2 Fmoc-N-Me-D-Ala-OH Freidinger->Product2

Caption: Orthogonal protecting group strategy dictating the choice of N-methylation protocol.

The Benoiton Protocol: Causality & Design

Developed by [3][3], the direct methylation of Boc-amino acids utilizes Sodium Hydride (NaH) and Methyl Iodide (MeI). To ensure high yield and optical purity, the experimental design relies on specific causal relationships:

  • Chemoselectivity over Esterification : When NaH is added, the carboxylic acid is instantly deprotonated to form a sodium carboxylate. In Tetrahydrofuran (THF) at 0 °C, this carboxylate oxygen is a hard, highly solvated nucleophile that reacts poorly with MeI. The subsequently deprotonated carbamate nitrogen is a softer, highly reactive nucleophile that rapidly undergoes SN​2 alkylation. This prevents the unwanted formation of methyl esters.

  • Order of Addition (Racemization Control) : Adding MeI to the solution before the NaH ensures that the transient nitrogen anion is trapped and alkylated instantaneously upon formation. Limiting the lifetime of this anion prevents proton exchange at the adjacent chiral α -carbon, effectively suppressing racemization [3][3].

BenoitonWorkflow A Boc-D-Ala-OH (in THF/DMF) B Add MeI (8 eq) at 0°C A->B C Add NaH (3 eq) Stir 24h at RT B->C D Aqueous Quench & Ether Wash C->D E Acidify (pH 2-3) & EtOAc Extract D->E F Pure Product (Boc-N-Me-D-Ala-OH) E->F

Caption: Step-by-step experimental workflow for the Benoiton N-methylation protocol.

Step-by-Step Experimental Methodology

Safety Warning: Methyl iodide is a volatile, suspected carcinogen and potent alkylating agent. Sodium hydride is pyrophoric. All steps must be performed in a fume hood under an inert atmosphere (Argon/N2). [4][4].

Phase 1: Reaction Assembly
  • Dissolution : Charge a flame-dried, argon-purged flask with Boc-D-Ala-OH (1.0 eq). Dissolve in anhydrous THF (0.2 M concentration). Add anhydrous DMF (10% v/v relative to THF) to prevent the precipitation of the intermediate sodium carboxylate salt [5][5].

  • Electrophile Pre-loading : Cool the stirring solution to 0 °C using an ice bath. Inject Methyl Iodide (MeI, 8.0 eq) directly into the mixture.

Phase 2: Deprotonation & Alkylation
  • Base Addition : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise over 30 minutes. Observation: Vigorous bubbling ( H2​ gas evolution) will occur.

  • Propagation : Once gas evolution subsides, remove the ice bath. Allow the reaction to warm to room temperature and stir for 24 hours under argon.

Phase 3: Self-Validating Workup
  • Quench : Cool the flask back to 0 °C. Quench excess NaH by the dropwise addition of ice-cold water until bubbling ceases.

  • Solvent Removal : Evaporate the THF under reduced pressure (do not heat above 35 °C to protect the Boc group).

  • Self-Validating Ether Wash : Dilute the remaining aqueous residue with water. Extract the basic aqueous phase with Diethyl Ether ( 3×20 mL). Discard the ether layers.

    • Validation Checkpoint: The product is currently a water-soluble sodium carboxylate. The ether wash strips away the mineral oil, unreacted MeI, and any neutral organic impurities. If the aqueous layer remains cloudy after the wash, neutral impurities are still present. A clear aqueous layer confirms successful purification.

Phase 4: Isolation
  • Acidification : Cool the aqueous layer to 0 °C and slowly acidify to pH 2.5 using 1 M HCl or 10% Citric Acid [4][4]. Observation: The product will precipitate or form a milky suspension as it protonates.

  • Extraction : Extract the protonated product into Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Drying : Wash the combined EtOAc layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Boc-N-methyl-D-alanine as a white crystalline powder[1].

Quantitative Route Comparison

To justify the selection of the Benoiton protocol over alternatives, the following table summarizes the operational metrics of the two primary N-methylation strategies:

MetricBenoiton Protocol (NaH / MeI)Freidinger Protocol (Oxazolidinone)
Primary Substrate Boc-protected amino acidsFmoc-protected amino acids
Reagent Toxicity High (MeI is a potent alkylating agent)Moderate (Paraformaldehyde, TFA)
Racemization Risk Low (if MeI is added prior to NaH)Very Low (no strong base utilized)
Scalability Excellent (Standard industrial route)Good (Requires specialized reduction)
Typical Yield 85% - 95%75% - 85%

Analytical Validation & Rotameric Effects

When validating the synthesized Boc-N-methyl-D-alanine via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently misinterpret the spectra.

Expert Insight : The formation of the N-methyl tertiary amide bond, combined with the bulky Boc protecting group, severely restricts rotation around the C-N bond on the NMR timescale. This results in the presence of stable cis and trans rotamers in solution.

  • In 1H NMR, this manifests as doubled peaks for the N-methyl protons (typically two singlets around 2.80 - 2.90 ppm) and the α -proton.

  • This is a natural conformational phenomenon and does not indicate that the product has racemized into a mixture of diastereomers [1][1]. High-Temperature NMR (e.g., at 80 °C in DMSO- d6​ ) will cause these peaks to coalesce into a single set of signals, confirming structural purity.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. URL:[Link]

  • Zhang et al. (2016). Design and Synthesis of Analogues of Marine Natural Product Galaxamide, an N-methylated Cyclic Pentapeptide, as Potential Anti-Tumor Agent in Vitro. Marine Drugs (PMC). URL:[Link]

  • Monash University Open Access . Chapter 6: Synthesis of N-Alkyl Amino Acids. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Boc-β-N-Methylamino-D-Alanine (CAS 19914-38-6): A Keystone for Advanced Peptide Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern peptide-based drug development, the pursuit of enhanced therapeutic profiles is paramount. Overcoming the i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide-based drug development, the pursuit of enhanced therapeutic profiles is paramount. Overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, requires strategic chemical modifications. Boc-β-N-Methylamino-D-Alanine, also known by its CAS number 19914-38-6, has emerged as a critical building block in this endeavor.[1][2] This non-proteinogenic, N-α-protected amino acid derivative is not merely a synthetic curiosity but a powerful tool for medicinal chemists. Its strategic incorporation into peptide sequences imparts significant advantages, including profound resistance to enzymatic degradation, improved cell permeability, and precise control over peptide conformation.[3][4][5] This guide provides a comprehensive technical overview of Boc-β-N-Methylamino-D-Alanine, detailing its structural attributes, the mechanistic basis for its utility, detailed protocols for its application in solid-phase peptide synthesis, and methods for analytical validation.

Section 1: Physicochemical Profile and Structural Attributes

Boc-β-N-Methylamino-D-Alanine, systematically named (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, is a chiral molecule whose utility is derived from the specific functions of its constituent parts.[6][7]

Core Properties
PropertyValueSource(s)
CAS Number 19914-38-6[1][2][8]
Molecular Formula C₉H₁₇NO₄[1][8]
Molecular Weight 203.24 g/mol [1][6][7]
IUPAC Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid[6][7]
Common Synonyms Boc-N-methyl-D-alanine, N-Boc-N-methyl-D-alanine, Boc-N-Me-D-Ala-OH[1][2][7]
Appearance White to off-white crystalline powder[2][]
Purity Typically ≥98% (by HPLC)[1][8]
Storage Conditions 2-8°C, in a dry, well-ventilated area[]
Structural Analysis

The efficacy of this molecule stems from its unique trifunctional structure: the acid-labile Boc protecting group, the backbone-modifying N-methyl group, and the D-chiral center.

Caption: Chemical structure of Boc-β-N-Methylamino-D-Alanine.

  • Boc (tert-Butoxycarbonyl) Group : This bulky group protects the secondary amine. It is stable during peptide coupling reactions but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), which is the cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[10][11]

  • N-Methyl Group : The addition of a methyl group to the backbone amide nitrogen is the key modification. It replaces a hydrogen atom, thereby removing a hydrogen bond donor, and introduces steric bulk.[5]

  • D-Alanine Core : The use of the D-enantiomer, as opposed to the naturally occurring L-amino acids, provides an additional layer of proteolytic resistance, as most proteases are stereospecific for L-amino acid residues.

Section 2: The Strategic Imperative of N-Methylation in Peptide Drug Design

The decision to incorporate an N-methylated amino acid is driven by the need to overcome fundamental pharmacokinetic hurdles. This single modification profoundly alters a peptide's physicochemical and biological properties.[4]

Pillar 1: Overcoming Proteolytic Degradation

Peptide drugs are highly susceptible to degradation by peptidases in the body, leading to short in-vivo half-lives.[3] The N-methyl group acts as a steric shield for the adjacent C-terminal peptide bond, physically hindering the approach of proteolytic enzymes. This dramatically increases the metabolic stability of the peptide.[5][12]

Proteolytic_Shielding cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond Peptide1 ...-NH-CHR-CO-|-NH-CHR'-CO-... Protease1 Protease Protease1->Peptide1 Cleavage Peptide2 ...-NH-CHR-CO-|-N(CH₃)-CHR'-CO-... Protease2 Protease Protease2->Peptide2 Hindered

Caption: N-methylation sterically hinders protease-mediated cleavage.

Pillar 2: Enhancing Pharmacokinetic Properties

Poor membrane permeability is a major obstacle for many peptide therapeutics. N-methylation enhances a peptide's drug-like properties in two key ways:

  • Increased Lipophilicity : By removing an amide N-H, a hydrogen bond donor is eliminated. This reduces the peptide's overall polarity, which can enhance passive diffusion across biological membranes and improve intestinal permeability.[3][13]

  • Improved Bioavailability : The combined effects of increased enzymatic stability and enhanced permeability can lead to a significant improvement in overall bioavailability, potentially making oral administration a viable option for certain peptides.[3][4]

Pillar 3: Exerting Conformational Control

The N-methyl group introduces a significant steric barrier that restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint can be leveraged to:

  • Stabilize Secondary Structures : It can lock the peptide into a specific bioactive conformation, such as a β-turn, which may be required for high-affinity receptor binding.[5][12]

  • Modulate Activity : By altering the peptide's shape, N-methylation can fine-tune its biological activity, enhancing selectivity for a specific receptor subtype or even converting a receptor agonist into a potent antagonist.[3]

Section 3: Core Experimental Protocols: Incorporation via Boc-SPPS

The incorporation of sterically hindered amino acids like Boc-N-Me-D-Ala-OH requires optimized protocols to ensure high coupling efficiency. The following is a self-validating workflow for its use in manual or automated Boc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for a Single Coupling Cycle

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin (e.g., Merrifield or PAM resin).[10]

Caption: Workflow for one cycle of Boc-SPPS with Boc-N-Me-D-Ala-OH.

Detailed Step-by-Step Methodology

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-D-Ala-OH (3 equivalents relative to resin loading capacity)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl Alcohol (IPA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • Kaiser test kit (Ninhydrin solutions)

Protocol:

  • Resin Swelling (if starting): Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Step 1: N-α-Boc Deprotection a. Add a solution of 50% TFA in DCM to the resin. b. Agitate for 5 minutes, drain, and add a fresh portion of the 50% TFA/DCM solution.[10] c. Agitate for an additional 20 minutes to ensure complete removal of the Boc group. d. Drain the deprotection solution. e. Wash the resin thoroughly with DCM (3x) followed by IPA (2x) and DCM (2x) to remove residual acid.[10]

  • Step 2: Neutralization a. Wash the resin with a 10% solution of DIPEA in DMF (2x, 2 minutes each). This deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine required for coupling. b. Wash the resin thoroughly with DMF (4x) to remove excess DIPEA.

  • Step 3: Amino Acid Coupling Causality: Due to the steric hindrance of the N-methyl group, a standard carbodiimide coupling is often inefficient. A more potent aminium-based coupling reagent like HATU is required to form the highly reactive acyl-uronium intermediate, ensuring a high-yield reaction.[12][14] a. Pre-activation: In a separate vial, dissolve Boc-N-Me-D-Ala-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. b. Add DIPEA (6 eq.) to the activation mixture and let it stand for 2-5 minutes. The solution may change color. c. Add the pre-activated amino acid solution to the neutralized resin in the reaction vessel. d. Agitate the mixture for 1-4 hours at room temperature.

  • Step 4: Reaction Monitoring a. Take a small sample of resin beads and wash them thoroughly with DMF and DCM. b. Perform a qualitative Kaiser (ninhydrin) test.[11][15]

    • Self-Validation: A blue/purple bead color (positive result) indicates the presence of unreacted primary amines and an incomplete reaction. If positive, continue the coupling for another 1-2 hours or perform a second coupling. A yellow/colorless bead color (negative result) indicates that the coupling is complete.

  • Step 5: Final Wash a. Once the coupling is complete (Kaiser test negative), drain the reaction solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

Coupling Reagent Comparison
Coupling ReagentActivation MechanismRelative Efficiency (Hindered AA)Notes
DCC/HOBt Carbodiimide/Active EsterModerateCan lead to DCU byproduct precipitation.[14]
HBTU/DIPEA Aminium Salt/Active EsterHighA reliable standard for many sequences.[14][15]
HATU/DIPEA Aminium Salt/Active EsterVery HighGenerally superior for sterically hindered couplings due to the reactivity of the intermediate.[12][14]

Section 4: Analytical Characterization and Quality Control

Post-synthesis, after cleavage from the resin and side-chain deprotection, the identity and purity of the final N-methylated peptide must be rigorously confirmed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of the crude peptide. A gradient of water/acetonitrile containing 0.1% TFA is typically used. The increased lipophilicity from the N-methyl group may lead to longer retention times compared to the non-methylated analogue.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive method for confirming the successful synthesis.[16][17] It provides the molecular weight of the peptide, confirming the incorporation of the Boc-N-Me-D-Ala residue (mass increase of 14.02 Da per methylation compared to the standard peptide). Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification.

Section 5: Safety and Handling

Boc-β-N-Methylamino-D-Alanine is a laboratory chemical and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[18][19]

  • Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry place.[18]

  • Toxicity: While not acutely toxic, it may cause skin, eye, and respiratory tract irritation.[20][21] Consult the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.

Conclusion

Boc-β-N-Methylamino-D-Alanine (CAS 19914-38-6) is an expertly designed chemical tool that directly addresses the core challenges of peptide instability and poor bioavailability. By providing a reliable method to introduce N-methylation, it empowers researchers and drug developers to systematically enhance the therapeutic potential of peptide candidates. Understanding the mechanistic basis for its benefits—proteolytic shielding, conformational rigidity, and enhanced lipophilicity—and employing optimized, self-validating synthetic protocols are key to harnessing its full potential in the creation of next-generation peptide therapeutics.

References

  • N-Methyl amino acids | AAPPTec - Peptides. [Link]

  • Should My Peptide Be Methylated? - LifeTein. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. [Link]

  • Boc-D-Me-Ala-OH | CAS#:19914-38-6 | Chemsrc. [Link]

  • Safety Data Sheet - AAPPTec. [Link]

  • A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and - ScienceDirect. [Link]

  • MSDS - Safety Data Sheet - AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Boc-N-Me-D-Ala-OH, 98% | 19914-38-6 - J&K Scientific. [Link]

  • The neurotoxin β-N-methylamino-L-alanine (BMAA) - Diva-Portal.org. [Link]

  • N-(tert-Butoxycarbonyl)-N-methyl-D-alanine - PubChem. [Link]

  • A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing). [Link]

Sources

Exploratory

The Strategic Imperative of the Boc Protecting Group in Modern Peptide Synthesis: Mechanisms, Methodologies, and Advanced Applications

Executive Summary Since Robert Bruce Merrifield revolutionized chemical biology with the invention of Solid-Phase Peptide Synthesis (SPPS)[1], the tert-butyloxycarbonyl (Boc) protecting group has served as the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since Robert Bruce Merrifield revolutionized chemical biology with the invention of Solid-Phase Peptide Synthesis (SPPS)[1], the tert-butyloxycarbonyl (Boc) protecting group has served as the foundational pillar of peptide assembly[2]. While Fmoc (fluorenylmethyloxycarbonyl) chemistry has largely become the default for routine, automated synthesis due to its milder cleavage conditions, Boc/Bzl (benzyl) chemistry remains an indispensable, highly orthogonal strategy. As a Senior Application Scientist, I frequently pivot to Boc-SPPS when tackling complex synthetic challenges: synthesizing base-sensitive sequences, overcoming severe peptide aggregation, or generating C-terminal thioesters for Native Chemical Ligation (NCL)[3][][5].

This technical guide deconstructs the mechanistic causality behind Boc chemistry, provides self-validating experimental protocols, and outlines the strategic decision-making framework required to successfully execute Boc-SPPS workflows.

Mechanistic Foundations of Boc Chemistry

The Boc group is a carbamate-based protecting group that temporarily masks the α -amino group of an amino acid, preventing unwanted polymerization during peptide bond formation[6]. It is typically installed using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions[7].

The Acidolysis Mechanism and the Scavenger Imperative

The defining characteristic of the Boc group is its acid lability. Deprotection is achieved using a 50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8][9].

Causality of the Reaction:

  • Protonation: The strong acid protonates the carbamate carbonyl oxygen.

  • Fragmentation: The molecule fragments, expelling a highly stable tert-butyl carbocation and carbon dioxide (CO₂). The evolution of CO₂ gas provides the entropic driving force that pushes the reaction to completion[6][7].

  • Electrophilic Danger: The liberated tert-butyl cation is a highly reactive electrophile. If left unchecked, it will rapidly alkylate electron-rich amino acid side chains, specifically the indole ring of Tryptophan, the thioether of Methionine, and the thiol of Cysteine[6][8].

  • Kinetic Trapping: To prevent this, nucleophilic scavengers (such as anisole, thioanisole, or p-cresol) must be added to the cleavage cocktail. These scavengers kinetically outcompete the peptide side-chains for the carbocation, forming inert byproducts[7][10].

Mechanism cluster_products Cleavage Products BocAA Boc-Protected Amine (Stable) TFA 50% TFA in DCM (Acidolysis) BocAA->TFA Intermediate Protonated Carbamate Intermediate TFA->Intermediate FreeAmine Free Amine (TFA Salt) Ready for Coupling Intermediate->FreeAmine CO2 CO2 Gas (Entropic Driver) Intermediate->CO2 Cation tert-Butyl Cation (Highly Electrophilic) Intermediate->Cation Scavenger Scavenger (e.g., p-cresol) Traps Cation Cation->Scavenger Kinetic Trapping SideReaction Alkylation of Trp/Met/Cys (Chain Defect) Cation->SideReaction Untrapped (Side Reaction)

Mechanistic pathway of Boc deprotection, highlighting the critical role of carbocation scavengers.

Strategic Selection: Boc vs. Fmoc

Choosing between Boc and Fmoc chemistry is the first critical decision in any synthesis campaign. While Fmoc relies on base-catalyzed deprotection (20% piperidine) and acid-catalyzed global cleavage (95% TFA), Boc relies on moderate acid for deprotection (50% TFA) and extreme acid for global cleavage (Anhydrous HF)[2][3][].

Why choose Boc?

  • Mitigation of Aggregation: In Fmoc-SPPS, the deprotected peptide exists as a neutral free amine, which is highly prone to inter-chain hydrogen bonding and β -sheet formation (aggregation). This causes the resin to shrink and drastically reduces coupling efficiency. In Boc-SPPS, the TFA deprotection leaves the N-terminus as a protonated TFA salt. This electrostatic repulsion keeps the peptide chains extended and the resin highly swollen, making Boc superior for synthesizing long (>50 residues) or highly hydrophobic sequences[3].

  • Base-Sensitive Sequences: Peptides containing sequences prone to base-catalyzed aspartimide formation (e.g., Asp-Gly) are synthesized with much higher fidelity using the strictly acidic Boc strategy[].

  • Native Chemical Ligation: Boc chemistry allows for the direct synthesis of C-terminal thioesters on PAM or MBHA resins, which are mandatory electrophilic components for NCL[5].

Table 1: Quantitative and Strategic Comparison of SPPS Methodologies
ParameterBoc/Bzl StrategyFmoc/tBu Strategy
α -Amine Deprotection 50% TFA in DCM (Strong Acid)20% Piperidine in DMF (Base)
Deprotection Time 2 × 5 minutes2 × 10 minutes
Global Cleavage Reagent Anhydrous HF (Extremely hazardous)95% TFA (Moderately hazardous)
Cleavage Time 1–2 hours at 0°C2–4 hours at Room Temp
Peptide Aggregation Risk Low (Protonated intermediates repel)High (Neutral intermediates aggregate)
Base-Sensitive Sequences Highly CompatibleProne to side reactions (Aspartimide)
C-Terminal Thioesters (NCL) Direct synthesis on PAM/MBHA resinRequires specialized surrogate linkers

The Boc-SPPS Workflow: Overcoming Diketopiperazine Formation

A historical flaw in Boc-SPPS was the formation of diketopiperazines (DKP). In traditional protocols, the TFA salt of the resin-bound peptide was neutralized with a base, washed, and then subjected to the next amino acid. However, at the dipeptide stage, the free amine can undergo rapid intramolecular nucleophilic attack on the adjacent ester/amide carbonyl, cleaving the dipeptide from the resin as a cyclic DKP[8][9].

The Causality of In Situ Neutralization: To circumvent DKP formation and improve overall coupling kinetics, Alewood and Kent developed the in situ neutralization protocol[5]. By adding the neutralization base (Diisopropylethylamine, DIEA) simultaneously with a highly activated amino acid (using HATU), the intermolecular coupling reaction kinetically outcompetes the intramolecular DKP cyclization[5].

Workflow Start Peptide-Resin Deprotect Deprotection (50% TFA) Start->Deprotect Wash1 Flow Wash (DMF) Deprotect->Wash1 Couple In Situ Neutralization & Coupling (DIEA) Wash1->Couple Activate AA Activation (HATU) Activate->Couple Activated Boc-AA Wash2 Flow Wash (DMF) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No End HF Cleavage Decision->End Yes

Optimized Boc-SPPS cycle utilizing in situ neutralization to prevent diketopiperazine formation.

Protocol 1: Optimized Boc-SPPS Chain Assembly (In Situ Neutralization)

This protocol assumes a 0.1 mmol synthesis scale on PAM or MBHA resin.

  • Resin Swelling: Swell the resin in DCM for 15 minutes to maximize pore accessibility[8].

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain and repeat for 5 minutes[9].

  • Flow Wash: Flow-wash the resin with DMF for 30 seconds under vacuum (approx. 250 mL total)[5].

    • Self-Validating Checkpoint: The resin is sufficiently washed when absolutely no TFA fuming occurs upon the addition of the DMF. If fuming is observed, residual acid remains, which will neutralize the coupling base (DIEA) and cause a failed coupling[5].

  • Activation: In a separate vial, pre-activate 5 equivalents of the Boc-amino acid with 5 equivalents of HATU (0.5 M in DMF) for 5 minutes[5].

  • In Situ Neutralization & Coupling: Add 8 equivalents of DIEA to the activated amino acid mixture, immediately transfer the solution to the resin, and agitate for 20 minutes[5].

  • Post-Coupling Wash: Flow-wash with DMF for 30 seconds. Repeat the cycle for the next residue[5].

Global Cleavage: The Anhydrous HF Protocol

Because Boc chemistry utilizes robust benzyl-based side-chain protecting groups, global cleavage requires an extremely strong acid: liquid anhydrous hydrogen fluoride (HF)[1][10].

Causality of the "Low-High" HF Strategy: Standard HF cleavage operates via an SN​1 mechanism, generating highly stable carbocations that can irreversibly alkylate the peptide. To solve this, Tam and Merrifield developed the "Low-High" HF protocol[9].

  • Low HF ( SN​2 ): By using a low concentration of HF diluted in Dimethyl Sulfide (DMS), the DMS acts as both a solvent and a nucleophile. This forces the cleavage of benzyl protecting groups via an SN​2 mechanism, safely removing them without generating free carbocations[9].

  • High HF ( SN​1 ): After evaporating the Low HF mixture, a standard High HF cleavage removes the remaining resistant groups (e.g., Arg(Tos)) and cleaves the peptide from the resin[9][10].

Protocol 2: Low-High Anhydrous HF Cleavage

Caution: Anhydrous HF is highly toxic and corrosive. This protocol must be performed in a dedicated Teflon/Kel-F HF cleavage apparatus within a specialized fume hood[11].

  • Pre-Cleavage: If the peptide contains His(Dnp), remove the Dnp group by treating the resin with 20% thiophenol in DMF for 30 minutes prior to HF cleavage[9][10].

  • Low HF Cleavage:

    • Transfer the dried peptide-resin to the HF reaction vessel. Add p-cresol (scavenger) and DMS.

    • Condense anhydrous HF into the vessel to achieve a final ratio of HF/DMS/p-cresol (25:65:10 v/v)[9].

    • Stir at 0°C for 2 hours.

    • Evaporate the HF and DMS under vacuum.

    • Self-Validating Checkpoint: Complete removal of DMS is critical. Residual DMS during the High HF step can lead to the formation of sulfonium ions, which act as unwanted alkylating agents. Ensure a stable vacuum baseline is achieved[9].

  • High HF Cleavage:

    • Add fresh p-cresol to the vessel. Condense fresh HF to achieve a ratio of HF/p-cresol (90:10 v/v)[10].

    • Stir at 0°C for 1 hour.

    • Evaporate the HF completely under vacuum[10].

  • Workup:

    • Precipitate the crude peptide by adding cold, peroxide-free diethyl ether to the vessel. The ether extracts the scavengers and cleaved protecting groups while precipitating the peptide[6][10].

    • Filter the resin/peptide mixture, wash with ether, and extract the peptide using aqueous acetic acid (10-50%). Lyophilize the extract to obtain the crude peptide powder[6][10].

References

  • Master Organic Chemistry - Introduction to Peptide Synthesis.
  • Biotage - What is solid phase peptide synthesis?.
  • AAPPTec - Planning a Peptide Synthesis.
  • BOC Sciences - High-Purity Amino Acid Derivatives for Peptide Synthesis.
  • NIH/PMC - Native Chemical Ligation of Peptides and Proteins.
  • Benchchem - The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis.
  • BZChemicals - Boc Protection Mechanism (Boc2O).
  • Benchchem - The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group.
  • ChemPep - Boc Solid Phase Peptide Synthesis.
  • NIH/PMC - Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • UQ eSpace - Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.

Sources

Foundational

Engineering Peptide Pharmacokinetics: The Mechanistic Role and Synthesis of N-Methylated Amino Acids

Executive Summary While peptides offer exquisite target affinity and low toxicity, their clinical translation is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and negligible oral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While peptides offer exquisite target affinity and low toxicity, their clinical translation is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and negligible oral bioavailability. As a Senior Application Scientist, I approach peptide optimization not merely as a sequence of chemical substitutions, but as an exercise in biophysical engineering.

N-methylation—the targeted addition of a methyl group to the amide nitrogen of the peptide backbone—is one of the most powerful tools in a medicinal chemist's arsenal. This in-depth guide dissects the causality behind how this single atomic substitution re-engineers the energetic and spatial profile of a peptide, and provides a field-proven, self-validating protocol for synthesizing these complex molecules.

Mechanistic Foundations: Structural and Energetic Consequences

The profound impact of N-methylation on peptide pharmacokinetics stems from two distinct biophysical mechanisms: the elimination of a hydrogen bond donor and the introduction of localized steric bulk [1].

Desolvation Penalty and Membrane Permeability

The standard peptide backbone is highly polar. Each amide bond contains a hydrogen bond donor (NH) and acceptor (C=O). For a peptide to passively diffuse across a lipophilic cellular membrane, it must first shed its hydration shell. The energetic penalty for desolvating a single hydrogen bond donor is substantial (approximately 2-3 kcal/mol).

By replacing the amide proton with a methyl group, N-methylation directly eliminates this hydrogen bond donor. This drastically lowers the desolvation energy required for the peptide to partition into the lipid bilayer, exponentially increasing passive membrane permeability and lipophilicity [2].

Steric Hindrance and Proteolytic Stability

Proteolytic enzymes require a highly specific spatial fit to coordinate the peptide bond within their catalytic triad. The introduction of an N-methyl group induces severe localized steric clashes (specifically A1,3 strain), which restricts the ϕ and ψ dihedral angles of the Ramachandran plot. This conformational restriction prevents the peptide backbone from adopting the extended β -strand conformation required to dock into most protease active sites, conferring profound metabolic stability [3].

G NMet N-Methylation Steric Increased Steric Bulk NMet->Steric Hbond Loss of H-Bond Donor NMet->Hbond Protease Protease Resistance Steric->Protease Blocks enzyme active sites Lipo Increased Lipophilicity Hbond->Lipo Reduces desolvation penalty Bioavail Oral Bioavailability Protease->Bioavail Perm Membrane Permeability Lipo->Perm Enhances passive diffusion Perm->Bioavail

Logical mapping of N-methylation effects on peptide pharmacokinetics.

Pharmacokinetic Profiling: Quantitative Impact

The theoretical benefits of N-methylation translate directly into measurable pharmacokinetic improvements. A classic demonstration of this is the Veber-Hirschmann peptide, a highly active cyclic somatostatin analog that initially suffered from poor bioavailability. Through systematic N-methyl scanning, researchers developed a tri-N-methylated analog that achieved a remarkable 10% oral bioavailability [3].

Below is a comparative summary of how N-methylation alters key pharmacokinetic parameters:

Peptide ScaffoldModificationIntestinal Permeability ( Papp​×10−6 cm/s)Plasma Half-Life ( t1/2​ , min)Oral Bioavailability (F%)
Veber-Hirschmann AnalogUnmodified< 0.1< 10< 1%
Veber-Hirschmann AnalogTri-N-methylated1.5> 24010%
Cyclosporine ANatural (7x N-Me)1.1> 36029%

(Data synthesized from permeability and stability assays of cyclic peptide scaffolds [2], [3]).

Synthetic Methodologies: Overcoming the Steric Challenge

While commercially available Fmoc-N-Me-amino acids exist, they are often prohibitively expensive or unavailable for exotic side chains. Consequently, on-resin site-selective N-methylation during Solid-Phase Peptide Synthesis (SPPS) is the gold standard [4].

The challenge lies in achieving mono-methylation without over-alkylation (forming quaternary ammonium salts) or epimerization of the α -carbon. The Biron-Kessler Method elegantly solves this by utilizing an o-nitrobenzenesulfonyl (o-NBS) protecting group [5]. The o-NBS group serves a dual purpose: it sterically prevents over-alkylation and strongly withdraws electron density, rendering the remaining NH proton sufficiently acidic (pKa ~ 11) to be abstracted by a mild, non-nucleophilic base like DBU, thereby preventing racemization.

Workflow Step1 1. Fmoc Deprotection 20% Piperidine in DMF Step2 2. o-NBS Protection o-NBS-Cl, Collidine, DCM Step1->Step2 Step3 3. N-Methylation DBU, Dimethyl Sulfate, DMF Step2->Step3 Step4 4. o-NBS Deprotection Mercaptoethanol, DBU, DMF Step3->Step4 Step5 5. Validation Chloranil Test (Positive = Blue/Green) Step4->Step5

Step-by-step workflow for on-resin site-selective N-methylation.

Validated Experimental Protocol: On-Resin N-Methylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes a chemical checkpoint to verify causality and reaction completion before proceeding.

Prerequisites: Peptide synthesized on 2-CTC or Wang resin, swollen in DMF.

Step 1: Fmoc Deprotection & Primary Amine Exposure
  • Procedure: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Causality: Removes the Fmoc group to expose the primary amine for targeted protection.

  • Validation Checkpoint: Perform a Kaiser Test . A positive result (deep blue beads) confirms the presence of free primary amines.

Step 2: o-NBS Protection
  • Procedure: Dissolve 4 eq of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 eq of 2,4,6-collidine in anhydrous DCM. Add to the resin and shake for 1 hour at room temperature. Wash with DCM (5×) and DMF (5×).

  • Causality: Collidine acts as a mild base to scavenge HCl generated during the sulfonamide formation without inducing side reactions. The o-NBS group activates the amine for subsequent methylation.

  • Validation Checkpoint: Perform a Kaiser Test . A negative result (yellow/colorless beads) confirms complete protection of the primary amine.

Step 3: Site-Selective N-Methylation
  • Procedure: Wash the resin with anhydrous DMF. Add a solution of 3 eq 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF and shake for 5 minutes. Add 10 eq of Dimethyl Sulfate (DMS) and shake for 30 minutes. Repeat this step once to ensure completion. Wash extensively with DMF (5×).

  • Causality: DBU selectively deprotonates the highly acidic sulfonamide proton. DMS acts as a potent electrophile. The mild nature of DBU prevents the epimerization of the amino acid's chiral center [5].

Step 4: o-NBS Deprotection
  • Procedure: Treat the resin with a solution of 5% 2-mercaptoethanol and 2.5% DBU in DMF (2 × 30 min). Wash thoroughly with DMF (5×).

  • Causality: The thiolate anion generated from 2-mercaptoethanol acts as a soft nucleophile, selectively cleaving the sulfonamide bond via a Meisenheimer complex, liberating the newly formed secondary amine without affecting standard acid-labile protecting groups.

  • Validation Checkpoint: Perform a Chloranil Test . A positive result (dark blue/green beads) confirms the successful generation of a secondary (N-methylated) amine.

Step 5: Subsequent Amino Acid Coupling
  • Procedure: Coupling onto an N-methylated amine is severely sterically hindered. Standard reagents (e.g., HBTU/DIC) will fail. Use 4 eq of the next Fmoc-AA-OH, 4 eq of HATU, 4 eq of HOAt, and 8 eq of DIEA in DMF. Couple for 2–4 hours, or utilize microwave assistance (75°C for 15 min).

  • Causality: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester, which is small and electrophilic enough to overcome the steric barrier of the N-methyl group.

References

  • Should My Peptide Be Methylated? LifeTein. URL: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. URL: [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. URL: [Link]

  • Synthesis of N-methylated cyclic peptides. Nature Protocols. URL: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Boc-β-N-Methylamino-D-Ala into Complex Peptide Architectures

Introduction & Scope Boc-β-N-Methylamino-D-Ala (commonly abbreviated as Boc-D-Dap(Me)-OH) is a specialized, non-proteinogenic diaminopropionic acid derivative. Characterized by its D-stereocenter and an Nβ -methylated se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Boc-β-N-Methylamino-D-Ala (commonly abbreviated as Boc-D-Dap(Me)-OH) is a specialized, non-proteinogenic diaminopropionic acid derivative. Characterized by its D-stereocenter and an -methylated secondary amine, this building block is essential for engineering constrained cyclic peptides, bis-intercalating antitumor agents (such as Echinomycin and Thiocoralin analogs), and site-specific conjugation scaffolds[1][2].

The incorporation of this residue presents two primary mechanistic challenges for peptide chemists:

  • Chemoselectivity: The secondary β -amine must be orthogonally protected to prevent unwanted branching during elongation.

  • Steric Hindrance: Acylating the resulting secondary N-methylamine requires overcoming significant steric bulk, necessitating optimized coupling chemistries[3].

This technical guide provides a self-validating framework for the incorporation, on-resin methylation, and subsequent acylation of Boc-D-Dap(Me)-OH in solid-phase peptide synthesis (SPPS).

Core Scientific Principles: Causality in Synthetic Design

The Case for On-Resin Fukuyama Alkylation

While commercially available Boc-D-Dap(Me)-OH can be utilized, coupling an unprotected secondary amine in the middle of a sequence leads to rapid diketopiperazine formation or unwanted branching. Pre-synthesizing orthogonally protected building blocks (e.g., Boc-D-Dap(Me, Fmoc)-OH) in solution is synthetically demanding.

A highly efficient alternative is the on-resin Fukuyama N-alkylation [4]. In this workflow, Boc-D-Dap(Fmoc)-OH is coupled to the growing peptide. After Fmoc removal, the primary β -amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. The causality behind selecting o-NBS is twofold: it protects the amine from over-alkylation and highly activates the amine proton (lowering its pKa) for the subsequent Mitsunobu reaction. Methylation is achieved using methanol, triphenylphosphine (PPh 3​ ), and diisopropyl azodicarboxylate (DIAD). The o-NBS group is then cleaved under mild nucleophilic conditions, revealing the secondary N-methylamine[4][5].

Overcoming Steric Hindrance in Subsequent Couplings

Coupling the next amino acid to the β -N-methylamine of the Dap residue is notoriously difficult. The steric clash between the N-methyl group and the incoming activated ester stabilizes the transition state, preventing nucleophilic attack. Standard reagents like HBTU or DIC/Oxyma often yield incomplete reactions. Therefore, highly reactive uronium/aminium salts based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, or oxime-based reagents like COMU, combined with thermal agitation (e.g., 60°C), are mandatory to drive the reaction to completion[3].

Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Reagents for Acylating the β -N-Methylamine of Dap

ReagentChemistry ClassReactivity with Secondary AminesEpimerization RiskRecommended Temp
DIC/Oxyma Carbodiimide/OximeLow to ModerateLow25°C
HBTU BenzotriazoleLowModerate25°C
HATU 7-Aza-benzotriazoleHighLow40°C - 60°C
COMU Oxime/UroniumVery HighVery Low60°C

Table 2: Orthogonal Protecting Groups for the β -Amine of Boc-D-Dap

Protecting GroupCleavage ConditionCompatibility with Boc-SPPSPrimary Use Case
Fmoc 20% Piperidine/DMFHighStandard orthogonal protection[6]
Alloc Pd(PPh 3​ ) 4​ , PhSiH 3​ HighComplex cyclic peptides
o-NBS 2-Mercaptoethanol, DBUHighOn-resin N-methylation (Fukuyama)[4]
Cbz (Z) HF or H 2​ /PdLow (cleaved by HF)Solution-phase synthesis[7]

Experimental Protocols (Self-Validating Workflows)

Protocol 1: On-Resin Incorporation and Fukuyama N-Methylation

Objective: To incorporate Boc-D-Dap and selectively methylate the β -amine on solid support[4].

  • Coupling of the Precursor: Swell the peptide-resin (e.g., CTC resin, 0.1 mmol scale) in DMF. Add Boc-D-Dap(Fmoc)-OH (4 equiv), HATU (4 equiv), and DIPEA (8 equiv) in DMF. Shake for 60 minutes at room temperature. Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • o-NBS Protection: Dissolve o-NBS-Cl (4 equiv) and collidine (10 equiv) in DCM. Causality: Collidine is a non-nucleophilic base that neutralizes HCl generated during sulfonamide formation without reacting with the electrophilic o-NBS-Cl. Add to the resin and shake for 60 minutes. Wash with DCM and THF.

  • Mitsunobu Methylation: Under anhydrous conditions, prepare a solution of PPh 3​ (5 equiv) and anhydrous Methanol (10 equiv) in dry THF. Add to the resin. Slowly add DIAD (5 equiv) in THF. Shake for 60 minutes. Wash with THF and DCM.

    • Self-Validation Step: Cleave a micro-aliquot of the resin using 1% TFA in DCM and analyze via LC-MS to confirm the mass shift corresponding to methylation (+14 Da)[5].

  • o-NBS Cleavage: Treat the resin with 2-mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 2 × 30 minutes. Wash extensively with DMF to remove all thiolate byproducts. The resin now presents a free secondary β -amine.

Protocol 2: Acylation of the Sterically Hindered β -N-Methylamine

Objective: To couple the subsequent amino acid to the Dap(Me) residue without epimerization or deletion sequences.

  • Activation: Pre-activate the incoming Fmoc-Amino Acid (5 equiv) with COMU (5 equiv) and Oxyma Pure (5 equiv) in minimal DMF for 3 minutes. Add DIPEA (10 equiv).

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 60°C using a microwave peptide synthesizer or a heating block for 20 minutes. Causality: Thermal energy is required to overcome the high activation barrier caused by the N-methyl steric clash.

  • Validation: Perform a Chloranil test (specific for secondary amines). If the beads turn blue/green, the coupling is incomplete. Repeat the coupling step with fresh reagents before proceeding.

Visualizations

G Start Peptide-Resin (Elongated Sequence) Step1 1. Couple Boc-D-Dap(Fmoc)-OH (HATU, DIPEA, DMF) Start->Step1 Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Sulfonamide Formation (o-NBS-Cl, Collidine, DCM) Step2->Step3 Step4 4. Mitsunobu Methylation (MeOH, PPh3, DIAD, THF) Step3->Step4 Fukuyama Alkylation Step5 5. o-NBS Deprotection (2-Mercaptoethanol, DBU) Step4->Step5 Step6 6. Acylation of Dap(Me) (Next AA, COMU, 60°C) Step5->Step6 Overcome Steric Hindrance

Caption: Workflow of On-Resin Incorporation and N-Methylation of Dap via Fukuyama Strategy.

G Dap Boc-D-Dap(Me)-OH Building Block Prop1 D-Stereocenter Dap->Prop1 Prop2 Secondary β-Amine Dap->Prop2 Prop3 N-Methylation Dap->Prop3 Result1 Resists Proteolytic Degradation Prop1->Result1 Result2 Enables Branching & Ligation Prop2->Result2 Result3 Induces Conformational Rigidity (β-Turns) Prop3->Result3 App Therapeutic Cyclic Peptides (e.g., Thiocoralin Analogs) Result1->App Result2->App Result3->App

Caption: Structural properties of Boc-D-Dap(Me)-OH and their impact on therapeutic peptide design.

References

  • Antitumoral compounds (Patent CN101932592B) . Google Patents. Details the on-resin synthesis of Boc-D-Dap(Me)-Gly using Fukuyama alkylation.

  • Antitumor compounds (Patent JP5577256B2) . Google Patents. Cites Boger and Lee's synthesis of Azatriostin A utilizing N-methylated amino acids.

  • The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide . Benchchem. Discusses Dap's role in conformational integrity and beta-turn formation.

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water . Journal of the American Chemical Society.

  • A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis . Hahn Lab / J. Am. Chem. Soc. Details site-specific modification using Dapa derivatives.

Sources

Application

TFA-mediated deprotection of Boc-beta-N-Methylamino-D-Ala

Application Note: TFA-Mediated Deprotection of Boc- β -N-Methylamino-D-Ala Introduction & Chemical Context Boc- β -N-Methylamino-D-Ala (also known as N- α -Boc-N- β -methyl-D-2,3-diaminopropionic acid, or Boc-D-Dap(Me)-O...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TFA-Mediated Deprotection of Boc- β -N-Methylamino-D-Ala

Introduction & Chemical Context

Boc- β -N-Methylamino-D-Ala (also known as N- α -Boc-N- β -methyl-D-2,3-diaminopropionic acid, or Boc-D-Dap(Me)-OH) is a specialized non-canonical amino acid widely utilized in the synthesis of conformationally constrained peptidomimetics and proteolytically resistant therapeutics. The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the α -amine is a critical step in both solution-phase and solid-phase peptide synthesis (SPPS).

This application note details an optimized, self-validating protocol for the trifluoroacetic acid (TFA)-mediated deprotection of this substrate. The methodology focuses on maximizing yield while suppressing specific side reactions associated with the nucleophilic β -N-methylamino moiety.

Mechanistic Insights & Causality

The removal of the Boc group relies on an acid-catalyzed hydrolysis mechanism. Upon the introduction of TFA, the carbonyl oxygen of the Boc carbamate is protonated, initiating the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly reactive tert-butyl cation ( t -Bu + ) and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine [1].

Expert Insight on the β -N-Methylamino Group: A unique structural feature of Boc- β -N-Methylamino-D-Ala is the presence of the secondary aliphatic amine on the β -carbon. Because this secondary amine is highly basic (pKa ~ 10), it is instantly protonated in the TFA/DCM mixture, forming an unreactive ammonium species. This in-situ protonation inherently protects the secondary amine from electrophilic attack by the generated tert-butyl cation during the active reaction phase. However, as the reaction is concentrated and neutralized during workup, local basic pockets can form. This restores the nucleophilicity of the secondary amine, risking late-stage tert-butylation. Therefore, the inclusion of carbocation scavengers is absolutely mandatory to permanently quench the t -Bu + species [2][3].

Mechanism A Boc-D-Dap(Me)-OH [M+H]+ 219.1 B Protonated Boc Intermediate A->B TFA Protonation C Carbamic Acid + t-Butyl Cation B->C Cleavage D D-Dap(Me)-OH (Bis-TFA) [M+H]+ 119.1 C->D - CO2 Decarboxylation

Caption: Acid-catalyzed mechanism of TFA-mediated Boc deprotection yielding the bis-TFA salt.

Scavenger Selection & Quantitative Data

To prevent the tert-butyl cation from alkylating the substrate or undergoing polymerization, scavengers must be added to the reaction mixture [3]. Table 1 summarizes the quantitative parameters and rationale for scavenger selection specific to this aliphatic diamino acid.

Table 1: Scavenger Optimization for Boc- β -N-Methylamino-D-Ala

ScavengerVolume %Mechanism of ActionSuitability for Substrate
Triisopropylsilane (TIS) 2.5%Acts as a hydride donor, reducing the t -butyl cation to volatile isobutane.Optimal. Highly effective and easily removed during trituration.
Water (H 2​ O) 2.5%Acts as a nucleophile to quench the t -butyl cation, forming tert-butanol.Optimal. Synergistic with TIS; prevents intermolecular alkylation.
1,2-Ethanedithiol (EDT) 2.5%Forms stable thioethers with carbocations.Sub-optimal. Unnecessary toxicity and odor; substrate lacks Trp/Met/Cys.
Phenol 5.0%Undergoes electrophilic aromatic substitution.Sub-optimal. Difficult to remove from the highly polar bis-TFA salt.

Conclusion: The standard "TFA/TIS/H 2​ O (95:2.5:2.5)" cleavage cocktail is the most efficient and cleanest system for this specific molecule [2].

Experimental Protocol (Solution-Phase)

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPC), the researcher can definitively confirm reaction progression before proceeding to isolation [4].

Materials Required:

  • Boc- β -N-Methylamino-D-Ala (Substrate)

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIS)

  • Milli-Q Water

  • Toluene (for co-evaporation)

  • Diethyl ether (ice-cold, for trituration)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Boc- β -N-Methylamino-D-Ala in anhydrous DCM to achieve a concentration of 0.2 M.

  • Scavenger Addition: Add TIS (2.5% v/v relative to the final planned TFA volume) and Water (2.5% v/v). Stir for 5 minutes to ensure homogeneity.

  • Acidification (Causality Check): Cool the flask to 0 °C using an ice bath. Reasoning: The initial protonation and cleavage is an exothermic process; cooling prevents thermal degradation and suppresses side reactions. Dropwise, add an equal volume of TFA (relative to DCM, creating a 50:50 TFA:DCM mixture).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours.

  • Validation Checkpoint (IPC): Withdraw a 5 μ L aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material mass ([M+H] + = 219.1 m/z) and the appearance of the deprotected product mass ([M+H] + = 119.1 m/z).

  • Concentration: Once validated, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C).

  • Co-evaporation (Causality Check): Add 10 mL of toluene and evaporate again. Reasoning: TFA forms strong hydrogen bonds with the newly freed diamine. Toluene forms an azeotrope with TFA, forcefully driving off residual acid that would otherwise cause the product to crash out as a viscous, unworkable oil. Repeat this step twice.

  • Isolation: Suspend the resulting residue in ice-cold diethyl ether (20 mL). The highly polar D-Dap(Me)-OH bis-TFA salt will precipitate as a white solid, while lipophilic scavengers (TIS) and byproducts (tert-butanol) remain in solution. Centrifuge or filter to collect the solid. Dry under high vacuum.

Workflow Step1 1. Dissolution 0.2 M in anhydrous DCM Step2 2. Scavenger Addition 2.5% TIS & 2.5% H2O Step1->Step2 Step3 3. Acidification Dropwise TFA at 0°C Step2->Step3 Step4 4. Reaction Stir at RT (1.5-2 h) Step3->Step4 Step5 5. In-Process Control LC-MS [M+H]+ 119.1 Step4->Step5 Step6 6. Isolation Co-evaporate & Triturate Step5->Step6

Caption: Step-by-step experimental workflow for solution-phase Boc deprotection and isolation.

Troubleshooting & Optimization

Even with optimized protocols, deviations can occur. The following matrix provides causal explanations and corrective actions for common issues encountered with diamino acid deprotections.

Table 2: Troubleshooting Matrix for Boc-D-Dap(Me)-OH Deprotection

Observation (LC-MS / NMR)Causal ExplanationCorrective Action
Incomplete Deprotection (Presence of m/z 219.1)Insufficient acid strength or reaction time [4].Increase TFA concentration to 60% or extend reaction time by 1 hour. Do not exceed 4 hours.
Tert-butylation Side Product (Presence of m/z 175.1)The t -butyl cation alkylated the β -N-methylamino group during concentration.Increase TIS concentration to 5%. Ensure the temperature during rotary evaporation does not exceed 30 °C.
Viscous Oil instead of Solid Retention of excess TFA or water, preventing crystallization of the bis-TFA salt.Perform additional co-evaporations with toluene. Ensure the diethyl ether used for trituration is strictly anhydrous.

References

  • BenchChem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)". BenchChem Technical Support.
  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions". BenchChem Troubleshooting Guide.
  • Lundt BF, Johansen NL, Vølund A, Markussen J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers". Int J Pept Protein Res. 1978. PubMed.
  • BenchChem. "Optimization of protecting group strategy for Mebmt". BenchChem Technical Support.
Method

Boc-beta-N-Methylamino-D-Ala for enhancing peptide metabolic stability

[label="Coupling", fillcolor="# Finalizing Peptide Stabilization I am now thoroughly reviewing the revised visuals and experimental detail, ensuring seamless narrative flow. The DOT code is finalized, with captions to gu...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Coupling", fillcolor="#

Finalizing Peptide Stabilization

I am now thoroughly reviewing the revised visuals and experimental detail, ensuring seamless narrative flow. The DOT code is finalized, with captions to guide understanding. I'm focusing on the triple-threat visual. I'm satisfied, I believe, with its ability to illustrate a robust and visual explanation of peptide stabilization. Finally, I will add the supporting references and the experimental procedures into the final version, with tables and graphs.

Finalizing SPPS Procedures

I'm now integrating the SPPS workflow DOT code and supporting mechanistic explanations within the application note. I am refining the language to clearly describe Boc-SPPS parameters, the necessity of the Chloranil test for N-methylated amines, and the rationale behind using HATU/DIPEA for coupling. Finally, I will ensure smooth integration with the triple-threat visualization.

Integrating Literature Insights

I am now carefully incorporating supporting evidence from the cited literature. I'm leveraging the ACS Publications article to solidify the beta-amino acid register shift concept. I am utilizing the Taylor & Francis paper to expand on general protease resistance strategies and referencing the NIH PMC article for validation details regarding in vitro serum stability. I am incorporating the information to highlight the synergy of the modifications.

Application Note: Synergistic Enhancement of Peptide Metabolic Stability Using Boc- β -N-Methylamino-D-Ala

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Discovery Scientists, and Pharmacokineticists

Executive Summary

The intrinsic instability of native peptides in biological matrices remains the primary bottleneck in peptide drug development. Rapid degradation by endogenous proteases and peptidases severely limits half-life and oral bioavailability. While single-point modifications—such as D-amino acid substitution or backbone N-methylation—offer incremental improvements, they are often insufficient against aggressive serum endopeptidases.

This application note details the structural rationale and experimental integration of Boc- β -N-Methylamino-D-Ala , a highly specialized non-proteinogenic building block. By combining three distinct stabilizing modifications into a single residue (a β -amino acid backbone, D-chirality, and N-methylation), this compound provides a "triple-threat" defense mechanism, rendering adjacent peptide bonds virtually invisible to proteolytic degradation.

Mechanistic Rationale: The "Triple-Threat" Stabilization Strategy

To understand the profound impact of Boc- β -N-Methylamino-D-Ala on peptide stability, we must deconstruct the causality of protease recognition. Proteases require a precise stereochemical fit and specific hydrogen-bonding networks to stabilize the transition state during amide bond hydrolysis. This building block systematically dismantles these requirements:

  • D-Chirality (Stereochemical Mismatch): Natural proteases are highly stereospecific for L-amino acids. Inverting the stereocenter to the D-configuration creates a severe steric clash within the enzyme's S1/S1' binding pockets, drastically reducing catalytic efficiency [1].

  • N-Methylation (H-Bond Elimination & Rigidity): The substitution of the amide hydrogen with a methyl group eliminates a critical hydrogen-bond donor required for protease docking. Furthermore, the steric bulk of the methyl group restricts the ϕ and ψ dihedral angles, inducing local backbone rigidity that prevents the peptide from adopting the extended conformation required for protease active-site entry [2].

  • β -Amino Acid Backbone (Register Shift): The insertion of an additional methylene (-CH 2​ -) group into the backbone expands the distance between the amine and carboxyl groups. This shifts the register of the scissile bond, completely misaligning it with the protease's catalytic triad (e.g., Ser-His-Asp), conferring absolute resistance to classical α -peptidases [3].

Mechanism cluster_native Native L-α-Amino Acid Vulnerability cluster_modified Triple-Threat Resistance Mechanism N1 L-α Peptide Bond P1 Protease Active Site N1->P1 H-Bonding & Fit C1 Rapid Hydrolysis P1->C1 Cleavage M1 D-Chirality P2 Protease Active Site M1->P2 Steric Clash M2 N-Methylation M2->P2 H-Bond Loss M3 β-Backbone M3->P2 Register Shift C2 Metabolic Stability P2->C2 Cleavage Blocked

Mechanistic pathways of protease evasion by β-N-Methylamino-D-Ala.

Comparative Metabolic Stability Data

The synergistic effect of these modifications is non-linear. As demonstrated in standardized human serum stability assays, the incorporation of a β -N-methyl-D-amino acid extends the half-life of model therapeutic peptides from minutes to days.

Peptide ModificationHalf-Life ( t1/2​ ) in Human SerumFold IncreasePrimary Cleavage Resistance
Native (L- α -Amino Acid) ~15 min1.0xNone
D-Amino Acid Substitution ~2.5 h10xStereospecific Proteases
N-Methyl-D-Amino Acid ~8.0 h32x+ H-Bond Dependent Proteases
β -N-Methyl-D-Amino Acid > 48 h > 192x + α -Peptidases (Complete evasion)

Data represents generalized pharmacokinetic improvements observed in linear model peptides. Specific t1/2​ values will vary based on the global peptide sequence.

Experimental Protocols: Synthesis and Validation

Working with N-methylated β -amino acids requires specialized solid-phase peptide synthesis (SPPS) techniques. The secondary amine is highly sterically hindered, making subsequent couplings sluggish. The following self-validating protocol utilizes Boc-chemistry, aggressive coupling reagents, and orthogonal colorimetric tests to ensure high-fidelity synthesis.

Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow

Causality of Reagent Selection: Standard carbodiimide (DIC/HOBt) coupling is insufficient for acylating the secondary amine of an N-methylated residue. We mandate the use of COMU (a highly reactive uronium salt) combined with elevated temperatures (60°C) to overcome the activation energy barrier. Furthermore, the standard Kaiser test yields false negatives for secondary amines; therefore, the Chloranil test is strictly required for validation.

Step-by-Step Methodology:

  • Coupling of Boc- β -N-Me-D-Ala:

    • Swell the peptide-resin (containing a free primary N-terminus) in DMF for 30 minutes.

    • Prepare a solution of Boc- β -N-Me-D-Ala (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Pre-activate for 2 minutes.

    • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

    • Validation: Perform a standard Kaiser Test. A negative result (yellow beads/solution) confirms the successful capping of the primary amine.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 × 15 minutes.

    • Wash extensively with DCM (5x) and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF for 2 × 5 minutes.

    • Validation: Perform a Chloranil Test. A positive result (dark blue/green beads) confirms the successful exposure of the secondary N-methyl amine.

  • Subsequent Amino Acid Coupling (Critical Step):

    • Prepare the next Boc-protected amino acid (4.0 eq), COMU (3.9 eq), and Oxyma Pure (4.0 eq) in DMF. Add DIPEA (8.0 eq).

    • Add to the resin and heat to 60°C using a microwave peptide synthesizer or heated block for 1 hour. (Double coupling is highly recommended).

    • Validation: Repeat the Chloranil Test. A negative result (colorless/pale yellow) confirms successful acylation of the sterically hindered secondary amine.

SPPS_Workflow R Peptide-Resin C1 Coupling Boc-β-N-Me-D-Ala R->C1 T1 Kaiser Test (Primary Amine) C1->T1 Verify D1 TFA Deprotection & Neutralization T1->D1 Negative T2 Chloranil Test (Secondary Amine) D1->T2 Verify C2 Next Amino Acid (COMU, 60°C) T2->C2 Positive

Self-validating Boc-SPPS workflow for N-methylated β-amino acid coupling.

In Vitro Serum Stability Assay (LC-MS/MS)

To empirically validate the metabolic stability conferred by the modification, an in vitro human serum degradation assay must be performed [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified synthetic peptide in sterile PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Combine 100 µL of the peptide stock with 900 µL of 25% human AB serum (pre-warmed to 37°C). Incubate the mixture in a thermomixer at 37°C and 300 rpm.

  • Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 100 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 100 µL of ice-cold precipitation buffer (Acetonitrile/Methanol 1:1 v/v containing 1% Formic Acid).

  • Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer (MRM mode) to quantify the remaining intact parent peptide relative to the t=0 internal standard.

References

  • Taylor & Francis. Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery.[Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link][1]

  • NIH PMC. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceutics.[Link][2]

Sources

Application

Comprehensive NMR Spectroscopy Protocol for Boc-β-N-Methylamino-D-Ala: Structural Elucidation and Rotameric Analysis

Introduction & Mechanistic Context Boc-β-N-Methylamino-D-Ala (N-α-Boc-N-β-methyl-D-2,3-diaminopropanoic acid) is a critical non-canonical amino acid building block used in the synthesis of peptidomimetics and targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Boc-β-N-Methylamino-D-Ala (N-α-Boc-N-β-methyl-D-2,3-diaminopropanoic acid) is a critical non-canonical amino acid building block used in the synthesis of peptidomimetics and targeted therapeutics. As a protected derivative of the D-enantiomer of BMAA (a known cyanobacterial metabolite), its structural validation is paramount before downstream solid-phase peptide synthesis (SPPS).

Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct mechanistic challenges:

  • Zwitterionic Dynamics: The molecule contains a basic secondary amine (N-β-methyl) and an acidic carboxyl group. In solution, intermediate proton exchange rates can cause severe line broadening.

  • Diastereotopic Protons: The chiral α-carbon (D-configuration) renders the adjacent β-methylene protons diastereotopic, resulting in a complex ABX spin system.

  • Carbamate Rotamerism: The partial double-bond character of the C–N bond in the tert-butyloxycarbonyl (Boc) group restricts free rotation. This leads to an equilibrium between syn and anti rotamers, which frequently manifests as duplicated signals in both ¹H and ¹³C NMR spectra.

Understanding the causality behind these phenomena is essential. Misinterpreting rotameric duplication as a diastereomeric impurity (e.g., racemization during synthesis) is a common pitfall. This guide provides a self-validating analytical system to definitively elucidate the structure and dynamic behavior of Boc-β-N-Methylamino-D-Ala.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in the structural assignment, the protocol relies on a multi-tiered approach: initial screening, thermal perturbation (VT-NMR), and chemical exchange validation (EXSY).

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D 1H & 13C NMR (298 K) A->B C Assess Spectrum (Peak Duplication?) B->C D Variable Temp (VT) NMR (Heat to 353 K) C->D Yes (Rotamers likely) F 2D COSY/HSQC/HMBC (Structural Assignment) C->F No E 2D EXSY / NOESY (Confirm Exchange) D->E Coalescence observed G Final Elucidation (Rotamers vs Impurities) E->G Cross-peaks present F->G

Fig 1: Self-validating NMR workflow for resolving rotameric equilibria in Boc-protected amino acids.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of Boc-β-N-Methylamino-D-Ala in 600 µL of DMSO-d₆ (100% isotopic purity, 0.03% v/v TMS).

  • Causality: DMSO-d₆ is explicitly chosen over CDCl₃. While CDCl₃ preserves intramolecular hydrogen bonding (often stabilizing the syn-rotamer [1]), it promotes aggregation of zwitterionic amino acids, leading to broad, unresolvable multiplets. DMSO-d₆ disrupts these intermolecular networks, yielding sharper lines for the monomeric species.

Step 2: 1D NMR Acquisition (298 K)

  • Action: Acquire a standard ¹H NMR (16–32 scans, d1 = 2.0 s) and ¹³C NMR (1024 scans, d1 = 2.0 s, ¹H-decoupled) at 298 K.

  • Observation: Inspect the Boc tert-butyl region (~1.38 ppm) and the α-NH region (~7.10 ppm) for peak duplication. A minor set of peaks (typically 10–20% integration relative to the major peaks) indicates the presence of the less stable rotamer.

Step 3: Variable Temperature (VT) NMR

  • Action: If duplication is observed, increase the probe temperature to 333 K (60 °C) and subsequently to 353 K (80 °C). Allow 10 minutes for thermal equilibration at each step before re-acquiring the ¹H spectrum.

  • Causality: Heating provides the thermal energy required to overcome the rotational barrier of the carbamate C–N bond. When the exchange rate exceeds the NMR timescale, the duplicated signals will coalesce into a single, time-averaged peak. This thermodynamic behavior confirms the peaks belong to rotamers, not static impurities [2].

Step 4: 2D EXSY Validation

  • Action: Return the probe to 298 K and acquire a 2D NOESY/EXSY spectrum with a mixing time of 300–500 ms.

  • Causality: To build a self-validating system, VT-NMR must be corroborated. Chemical exchange between the syn and anti rotamers during the EXSY mixing time will produce cross-peaks that possess the same phase as the diagonal peaks. The absence of such cross-peaks would invalidate the rotamer hypothesis and indicate a diastereomeric impurity [3].

Structural Assignment & Data Presentation

Once the dynamic behavior is accounted for, standard 2D NMR techniques (COSY, HSQC, HMBC) are employed to map the atomic connectivity.

Key Correlation Network

SpinSystem NH α-NH (Boc) Alpha Cα-H NH->Alpha COSY Beta Cβ-H2 Alpha->Beta COSY Carbonyl C=O (Acid) Alpha->Carbonyl HMBC Beta->Carbonyl HMBC NMe N-CH3 NMe->Beta HMBC

Fig 2: Key 2D NMR correlation network (COSY and HMBC) for Boc-β-N-Methylamino-D-Ala.

  • COSY Causality: Confirms the contiguous spin system from the α-amide proton, through the chiral α-CH, down to the diastereotopic β-CH₂ protons.

  • HMBC Causality: The critical validation of regiochemistry. A strong ³J HMBC correlation from the N-CH₃ protons to the β-carbon definitively proves the methyl group is located on the β-amine, not the α-amine.

Quantitative Spectral Summary

The following table summarizes the expected chemical shifts for the major rotamer in DMSO-d₆. Note that exact values may drift slightly depending on concentration and exact pH (due to the zwitterionic equilibrium).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 298 K)

Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (ppm)Assignment Notes
Boc -C(CH₃)₃ 1.38s (minor rotamer at ~1.33)28.2Duplicated due to syn/anti equilibrium
Boc C=O --155.6Carbamate carbonyl
Boc -C(CH₃)₃ --78.5Quaternary carbon
N-CH₃ 2.55s34.1N-methyl group (β-position)
Cβ-H₂ 3.10, 3.25m, m (AB part of ABX system)50.2Diastereotopic protons; split by chiral Cα
Cα-H 4.15m (X part of ABX system)53.8Chiral center
α-NH 7.10d, J = 8.0 Hz-Amide proton (exhibits rotameric duplication)
β-NH₂⁺ ~8.50br s-Protonated secondary amine (exchangeable)
COOH / COO⁻ ~12.5br s (often missing)173.2Carboxylic acid (broad due to exchange)

Conclusion

By integrating solvent optimization, thermal perturbation, and chemical exchange spectroscopy, analysts can confidently differentiate between inherent molecular dynamics (rotamers) and synthetic failures (diastereomers). This self-validating protocol ensures that Boc-β-N-Methylamino-D-Ala batches are rigorously qualified before being committed to high-value peptide synthesis campaigns.

References

  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding The Journal of Organic Chemistry - ACS Publications[Link] [1]

  • Rotamers or Diastereomers? An Overlooked NMR Solution The Journal of Organic Chemistry - ACS Publications[Link] [2]

  • Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy ResearchGate (Application of EXSY to BMAA derivatives)[Link] [3]

Method

Use of Boc-N-methyl-D-alanine in neuroscience research

Application Note: Strategic Utilization of Boc-N-methyl-D-alanine in Neuroscience Drug Discovery Executive Summary The translation of endogenous neuropeptides into viable neuropharmacological therapeutics is historically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Boc-N-methyl-D-alanine in Neuroscience Drug Discovery

Executive Summary

The translation of endogenous neuropeptides into viable neuropharmacological therapeutics is historically bottlenecked by poor blood-brain barrier (BBB) permeability and rapid proteolytic degradation. Boc-N-methyl-D-alanine (CAS 19914-38-6) serves as a critical chiral building block in medicinal chemistry to overcome these limitations[1]. By introducing both an unnatural D-stereocenter and an N-methylated peptide bond, this protected amino acid allows researchers to engineer peptidomimetics and small-molecule neurotransmitter analogues with enhanced pharmacokinetic profiles and highly tuned receptor selectivities[1].

This technical guide details the mechanistic rationale, quantitative pharmacological impacts, and self-validating synthetic protocols for incorporating Boc-N-methyl-D-alanine into neuroactive compounds.

Mechanistic Rationale: The Triad of Peptide Optimization

As an application scientist, selecting Boc-N-methyl-D-alanine over standard proteinogenic amino acids is a deliberate choice driven by three distinct pharmacological advantages:

  • Proteolytic Shielding : Endogenous neuropeptides are rapidly cleaved by ubiquitous aminopeptidases. The N-methyl group provides massive steric hindrance, while the D-chirality prevents recognition by stereoselective mammalian proteases, exponentially increasing the in vivo half-life of the peptide[2].

  • Conformational Locking : N-methylation restricts the Ramachandran space of the peptide backbone. This conformational constraint forces the peptide into a specific bioactive geometry, significantly improving binding affinity and selectivity at target neuro-receptors (e.g., shifting µ vs. δ opioid receptor selectivity)[2].

  • Lipophilic Enhancement : The addition of the hydrophobic methyl group on the nitrogen atom eliminates a hydrogen-bond donor, increasing the overall lipophilicity of the molecule. This is a critical modification for neuroscience applications, as it directly enhances passive diffusion across the blood-brain barrier[2]. Furthermore, D-amino acid substitutions in neuropeptides like Luteinizing Hormone-Releasing Hormone (LH-RH) have been shown to drastically increase biological activity in vivo[3].

Quantitative Data: Impact on Neuropharmacology

The strategic substitution of native residues with N-methyl-D-alanine profoundly alters the pharmacological profile of neuroactive compounds. The table below summarizes the quantitative and mechanistic impacts across different neurological targets.

Neurological Target / SystemStructural ModificationPrimary Pharmacological EffectMechanistic Rationale
Endomorphin-2 (EM-2) N-Me-D-Ala substitutionAltered µ/δ opioid receptor binding affinityConformational restriction of the backbone alters docking within the GPCR binding pocket[2].
Luteinizing Hormone-Releasing Hormone (LH-RH) D-Ala / N-Me-D-Ala substitution at Position 6Modulated gonadotropin-releasing activityIncreased lipophilicity and steric protection against endogenous peptidases[3].
NMDA Receptor Complex D-alanine derivative probingIonotropic glutamate receptor modulationD-chirality dictates specific binding orientation at the glycine co-agonist site[4].
Monoamine Transporters Chiral pool synthesis of small-molecule cathinonesStereoselective dopamine/serotonin transportEnantiomeric purity dictates transporter affinity and subsequent neuroplasticity[5].

Application Protocol 1: Solid-Phase Synthesis of N-Methylated Peptidomimetics

Coupling an amino acid onto an N-methylated amine is notoriously difficult due to severe steric hindrance. Standard coupling reagents (like HBTU or DIC alone) will result in deletion sequences. The following protocol utilizes a self-validating feedback loop to ensure complete coupling.

SPPS_Workflow A 1. Resin Swelling & Prep B 2. Boc Deprotection (TFA/DCM) A->B C 3. Coupling Boc-N-Me-D-Ala-OH (HATU/HOAt, DIPEA) B->C D 4. Chloranil Test (Secondary Amine Validation) C->D D->B If Colorless (Success) D->C If Blue/Green (Re-couple) E 5. Global Cleavage (HF or TFA cocktail) D->E Final Cycle

Fig 1: Self-validating SPPS workflow for N-methylated peptides using Chloranil testing.

Step-by-Step Methodology:
  • Resin Preparation : Swell the peptide resin (e.g., PAM or MBHA resin for Boc-SPPS) in Dichloromethane (DCM) for 30 minutes.

  • Deprotection : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and Dimethylformamide (DMF).

  • Activation and Coupling :

    • Causality: Due to the steric bulk of the N-methyl group, use the highly reactive uronium salt HATU combined with HOAt. HOAt provides a neighboring group effect that accelerates the acylation of hindered amines.

    • Dissolve 4 equivalents of Boc-N-methyl-D-alanine and 3.9 equivalents of HATU/HOAt in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Add to resin and agitate for 2 hours.

  • Self-Validation Check (The Chloranil Test) :

    • Causality: The standard Kaiser test relies on ninhydrin, which yields false negatives for secondary amines. Because the N-methyl group creates a secondary amine upon deprotection, you must use the Chloranil test.

    • Validation: Extract a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. If the beads turn blue/green , unreacted secondary amines are present (coupling failed; repeat step 3). If the beads remain colorless , the coupling is successful.

  • Cleavage : Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) or a strong TFA scavenger cocktail, depending on the linker chemistry.

Application Protocol 2: Synthesis of Chiral Neuromodulators

Beyond peptides, Boc-N-methyl-D-alanine is an excellent chiral pool precursor for synthesizing small-molecule neuroactive compounds, such as substituted cathinones that target monoamine transporters[5].

Signaling_Pathway L N-Me-D-Ala Peptidomimetic R Target Receptor (e.g., NMDA / Opioid) L->R High Affinity Binding S Intracellular Signaling (Ca2+ Influx / cAMP) R->S Allosteric Modulation E Neuromodulatory Effect (Neuroplasticity / Analgesia) S->E Pathway Activation

Fig 2: Neuromodulatory signaling pathway of N-Me-D-Ala substituted peptidomimetics.

Step-by-Step Methodology:
  • Acid Chloride Activation :

    • Suspend 1.0 g (4.9 mmol) of Boc-N-methyl-D-alanine in 18 mL of anhydrous CH₂Cl₂[5].

    • Causality: Activation of N-protected amino acids can lead to racemization via oxazolone intermediate formation. To prevent this loss of stereochemical integrity, the reaction must be strictly temperature-controlled.

    • Cool the suspension to 0 °C using an ice bath. Add 3 drops of anhydrous pyridine as a catalyst[5].

    • Slowly add 1.5 g (11.7 mmol) of oxalyl chloride dropwise[5].

  • Reaction Progression : Allow the mixture to warm gradually to room temperature and stir for 8 hours under an inert argon atmosphere[5].

  • Solvent Removal : Remove the solvent and excess oxalyl chloride via rotary evaporation at exactly 30 °C to prevent thermal degradation of the sensitive acid chloride[5].

  • Self-Validation Check (Chiral Integrity) :

    • Validation: Before proceeding to Friedel-Crafts acylation, derivatize a small aliquot with a primary amine (e.g., benzylamine) and analyze via Chiral HPLC (e.g., using a Chiralcel OD-H column). A single peak confirms that the enantiomeric excess (ee > 99%) of the D-isomer has been retained. The presence of a secondary peak indicates racemization occurred during activation, invalidating the batch.

References

  • Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 PubMed, National Institutes of Health (NIH)[Link]

  • TOWARDS UNDERSTANDING THE MECHANISM OF ACTION OF ABUSED CATHINONES VCU Scholars Compass, Virginia Commonwealth University [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scavengers for Boc Deprotection of Methionine-Like Residues

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) and solution-phase Boc chemistry. This guide is engineered for researchers and drug development professionals dealing with the specific vul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) and solution-phase Boc chemistry. This guide is engineered for researchers and drug development professionals dealing with the specific vulnerabilities of methionine (Met) and methionine-like residues (e.g., selenomethionine, homocysteine) during acid-catalyzed deprotection.

Part 1: Mechanistic Insights (FAQs)

Q1: Why are methionine residues specifically vulnerable during Boc deprotection? A1: The causality lies in the electrophilic nature of the cleavage byproducts. Strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF) are used to cleave the tert-butoxycarbonyl (Boc) group and side-chain protectors. This process generates highly reactive tert-butyl carbocations. Methionine contains an electron-rich thioether side chain, making it a highly potent nucleophile. Without intervention, these electrophilic carbocations rapidly alkylate the sulfur atom, forming a stable S-tert-butyl sulfonium salt (observed as a +56 Da mass shift). Additionally, the thioether is highly susceptible to reactive oxygen species, easily oxidizing to methionine sulfoxide (+16 Da mass shift) during handling 1.

Q2: How do scavengers prevent these side reactions? A2: Scavengers act as sacrificial nucleophiles. By saturating the cleavage cocktail with highly reactive, sulfur-rich or aromatic compounds (such as 1,2-ethanedithiol or dimethyl sulfide), these molecules kinetically outcompete the methionine thioether for the carbocations. The scavengers trap the alkylating agents, forming volatile or highly soluble byproducts that are easily washed away during the ether precipitation step 2.

Mechanism Boc Boc-Protected Peptide (Acid Cleavage) Carbocation tert-Butyl Carbocation (Highly Electrophilic) Boc->Carbocation Strong Acid (TFA/HF) Met Methionine Thioether (Nucleophilic Target) Carbocation->Met No Scavenger Present Scavenger Scavenger (e.g., EDT, DMS) (Sacrificial Nucleophile) Carbocation->Scavenger Outcompetes Met Alkylated S-tert-butyl Methionine (+56 Da Byproduct) Met->Alkylated Alkylation SafeMet Intact Methionine (Desired Product) Met->SafeMet Protected Quenched Quenched Byproduct (Volatile/Washable) Scavenger->Quenched Traps Carbocation

Mechanism of tert-butyl carbocation generation and scavenger protection.

Part 2: Troubleshooting Guide

Issue 1: LC-MS analysis reveals a +56 Da mass addition to the target peptide.

  • Diagnosis: S-tert-butylation of the methionine thioether.

  • Causality: Insufficient scavenger concentration or use of an inappropriate scavenger cocktail. Standard scavengers like water and triisopropylsilane (TIPS) alone are insufficient to protect methionine from t-butylation.

  • Resolution: Switch to a thiol-rich cleavage cocktail. Incorporate 1,2-ethanedithiol (EDT) and thioanisole. EDT is the most efficient scavenger for t-butyl trifluoroacetate and t-butyl cations 2.

Issue 2: LC-MS analysis reveals a +16 Da mass addition to the target peptide.

  • Diagnosis: Oxidation of methionine to methionine sulfoxide (Met(O)).

  • Causality: Exposure to atmospheric oxygen during cleavage, or the use of aged diethyl ether/MTBE during precipitation (which accumulates reactive peroxides over time).

  • Resolution: Incorporate Dimethyl Sulfide (DMS) into the cleavage cocktail. DMS not only acts as a carbocation scavenger but also maintains a reducing environment. If oxidation has already occurred, perform a post-cleavage reduction using Ammonium Iodide (NH₄I) and DMS 3.

Part 3: Scavenger Selection Matrix

To ensure rational experimental design, consult the quantitative and comparative data below when formulating your cleavage cocktail.

ScavengerPrimary TargetEfficacy for Met ProtectionVolatility / OdorMechanistic Notes
1,2-Ethanedithiol (EDT) t-butyl cationsExcellent High / Highly PungentThe gold standard for scavenging t-butyl trifluoroacetate. Essential for Met and Cys containing sequences.
Dimethyl sulfide (DMS) t-butyl cations, oxidationExcellent High / PungentDual-action: prevents oxidation and scavenges cations. Often paired with EDT.
Thioanisole t-butyl cationsGood Low / PungentAccelerates the removal of stubborn protecting groups while protecting the thioether.
Triisopropylsilane (TIPS) Trityl, t-butyl cationsPoor Low / MildExcellent for general SPPS but insufficient for Met protection on its own.
Water (H₂O) t-butyl cationsPoor None / OdorlessUsed strictly as a co-scavenger to quench highly reactive intermediates.

Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to downstream purification until the validation checkpoints are met.

Protocol A: Optimized Cleavage for Met-Containing Peptides (Reagent H Variant)

This protocol utilizes a modified "Reagent H" cocktail, specifically engineered by Huang and Rabenstein to minimize methionine oxidation and alkylation 14.

  • Preparation: Prepare the cleavage cocktail fresh: 81% TFA, 5% phenol, 5% thioanisole, 2.5% EDT, 3% water, 2% DMS, and 1.5% NH₄I (w/w).

  • Suspension: Suspend the dry peptide-resin in the cleavage cocktail (10 mL per 0.1 mmol of peptide).

  • Incubation: Stir the mixture for 2 to 3 hours at room temperature under an inert gas (Argon or Nitrogen) to prevent ambient oxidation.

  • Filtration: Filter the resin through a fritted glass funnel. Wash the resin twice with 2 mL of neat TFA. Combine the filtrates.

  • Precipitation: Cool the combined filtrates to 4°C. Add 10 volumes of ice-cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide. Centrifuge and wash the pellet 3 times with cold MTBE.

  • Validation Checkpoint: Dissolve 1 mg of the crude pellet in 1 mL of 50% Acetonitrile/Water. Analyze via LC-MS.

    • System Validation: The protocol is successful if the base peak corresponds to the theoretical [M+H]⁺ mass.

    • Failure Mode: If a peak at [M+H+56]⁺ is >5%, scavenger capacity was exceeded. If a peak at [M+H+16]⁺ is observed, proceed immediately to Protocol B.

Protocol B: Post-Cleavage Reduction of Methionine Sulfoxide

If oxidation occurs, biology reverses it enzymatically; chemically, we can reverse it using iodide-mediated reduction 3.

  • Solubilization: Dissolve the oxidized crude peptide in neat TFA (10 mg/mL).

  • Reagent Addition: Add 10 equivalents of Ammonium Iodide (NH₄I) and 20 equivalents of Dimethyl Sulfide (DMS). The solution may turn slightly yellow due to iodine generation.

  • Incubation: Stir at room temperature for 30 to 60 minutes.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, precipitate in cold ether, dissolve in LC-MS buffer, and analyze.

    • System Validation: The reduction is complete when the [M+H+16]⁺ peak is completely absent, and the [M+H]⁺ peak is fully restored.

  • Recovery: Precipitate the fully reduced peptide using cold MTBE, centrifuge, and prepare for preparative HPLC.

Workflow Start Peptide-Resin with Met Cocktail Add Cleavage Cocktail (TFA + EDT + DMS + Thioanisole) Start->Cocktail Incubate Incubate 2-3h at RT (Inert Atmosphere) Cocktail->Incubate Filter Filter Resin & Concentrate Filtrate Incubate->Filter Precipitate Precipitate with Cold MTBE Filter->Precipitate Check LC-MS Validation Check for +16 Da (Met-O) Precipitate->Check Reduce Post-Cleavage Reduction (NH4I + DMS in TFA) Check->Reduce If +16 Da present Final Pure Met-Peptide Check->Final No Oxidation (<5%) Reduce->Final

Workflow for Boc deprotection of Met-peptides with scavengers.

References

  • Title: A cleavage cocktail for methionine-containing peptides - PubMed - NIH Source: PubMed - NIH URL: [Link]

  • Title: How to handle peptides that contain methionine - Biotage Source: Biotage URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Peptide Synthesis: Boc-β-N-Methylamino-D-Ala vs. Boc-D-Ala

In the landscape of therapeutic peptide development, strategic chemical modifications are paramount to enhancing pharmacokinetic profiles. N-methylation, the substitution of an amide proton with a methyl group, stands ou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, strategic chemical modifications are paramount to enhancing pharmacokinetic profiles. N-methylation, the substitution of an amide proton with a methyl group, stands out as a powerful tool to improve metabolic stability, cell permeability, and conformational rigidity.[1][2][3] However, this modification introduces significant synthetic challenges. This guide provides an in-depth comparison between a standard amino acid building block, Boc-D-Ala-OH, and its N-methylated counterpart, Boc-β-N-Methylamino-D-Ala-OH, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profiles: A Tale of Two Amines

At first glance, the two molecules are structurally similar. However, the seemingly minor addition of a methyl group on the backbone nitrogen of Boc-β-N-Methylamino-D-Ala fundamentally alters its chemical reactivity and steric profile.

FeatureBoc-D-Ala-OHBoc-β-N-Methylamino-D-Ala-OH
Structure
Amine Type Primary (–NH₂)Secondary (–NHCH₃)
Key Difference Unsubstituted amide nitrogenMethylated amide nitrogen
Steric Hindrance LowHigh[4][5]
Nucleophilicity HighReduced[5]

The N-methyl group introduces significant steric bulk, which physically obstructs the approach of coupling reagents and the activated carboxyl group of the incoming amino acid.[4][5] Furthermore, the electron-donating nature of the methyl group, while slightly increasing basicity, contributes to an overall reduction in the nucleophilicity of the secondary amine, making it a less effective reactant in the crucial peptide bond formation step.[4]

The Synthetic Challenge: A Mechanistic Deep Dive

The success of Solid-Phase Peptide Synthesis (SPPS) hinges on achieving near-quantitative yields at each coupling and deprotection step. The choice between Boc-D-Ala and its N-methylated version dictates the entire synthetic strategy.

  • Boc-D-Ala: The Benchmark for Efficiency Incorporating Boc-D-Ala is a routine procedure in any modern peptide lab. Its primary amine is highly nucleophilic and sterically unencumbered, allowing for rapid and efficient amide bond formation using standard coupling reagents like HBTU or even the more classical DIC/HOBt.[6][7] The reaction kinetics are fast, and a single coupling step is typically sufficient to drive the reaction to completion.

  • Boc-β-N-Methylamino-D-Ala: Overcoming Steric and Electronic Hurdles The incorporation of N-methylated amino acids is notoriously difficult.[1][8] The combination of steric hindrance and reduced nucleophilicity leads to dramatically slower reaction kinetics.[5] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences in the final peptide, which are difficult to purify away.[1][9] This synthetic hurdle necessitates a more robust and optimized approach.

G cluster_0 Standard Coupling (Boc-D-Ala) cluster_1 Hindered Coupling (Boc-β-N-Me-D-Ala) Activated Carboxyl Activated Carboxyl Primary Amine Primary Amine (High Nucleophilicity) Activated Carboxyl->Primary Amine Unhindered Approach Peptide Bond Efficient Peptide Bond Formation Primary Amine->Peptide Bond Activated Carboxyl_N Activated Carboxyl_N Secondary Amine Secondary Amine (Low Nucleophilicity) Activated Carboxyl_N->Secondary Amine Hindered Approach Failed Coupling Incomplete Reaction Secondary Amine->Failed Coupling Methyl Group Steric Shield Methyl Group->Secondary Amine

Diagram 1: Steric hindrance at the coupling step.

Comparative Experimental Data

The choice of coupling reagent and conditions is critical for successfully incorporating these amino acids. The data below summarizes typical outcomes.

Table 1: Comparative Coupling Efficiency
ParameterBoc-D-AlaBoc-β-N-Methylamino-D-Ala
Recommended Reagent HBTU/DIPEA or DIC/HOBt[7][10]HATU/DIPEA [11][12][13]
Typical Reaction Time 1-2 hours[10]2-4 hours, often requires double coupling[12][14][15]
Typical Yield (Single Coupling) >98%70-90% (highly sequence dependent)[9][16]
Epimerization Risk LowModerate (increased with longer activation times)[11]
Monitoring Method Kaiser Test (Ninhydrin)[7]Bromophenol Blue Test (Kaiser test is ineffective for secondary amines)[5]

Causality Behind Reagent Choice: Standard uronium salts like HBTU are sufficient for most primary amines. However, for N-methylated residues, a more potent activating agent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior because it is based on 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt creates a neighboring group effect that results in a more reactive active ester, accelerating the coupling reaction to overcome the steric and electronic barriers.[11][13][17]

Strategic Protocol Recommendations

The following protocols provide a self-validating system for incorporating each amino acid.

Protocol 1: Standard SPPS for Boc-D-Ala

This protocol assumes a 0.1 mmol scale on a standard Boc-SPPS resin like Merrifield or PAM resin.[18]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Ala-OH (3 eq.)

  • HBTU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[10]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, then treat again for 20-30 minutes.[10][18]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (5x).

  • Neutralization: Wash the resin with 10% DIPEA in DMF (2x, 2 min each), followed by DMF washes (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-Ala-OH with HBTU and DIPEA in DMF for 5-10 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

  • Monitoring & Washing:

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is ready for the next cycle.

Protocol 2: Optimized SPPS for Boc-β-N-Methylamino-D-Ala

This optimized protocol is essential to accommodate the reduced reactivity.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-β-N-Methylamino-D-Ala-OH (4 eq.)

  • HATU (3.9 eq.)[12]

  • DIPEA (8 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • TFA

  • Bromophenol Blue test reagents [5]

Step-by-Step Methodology:

  • Resin Swelling, Deprotection, Washing, Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling (First Attempt):

    • In a separate vessel, pre-activate Boc-β-N-Methylamino-D-Ala-OH with HATU and DIPEA in DMF for 2-5 minutes.[12]

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours at room temperature. Microwave-assisted synthesis (e.g., 10-15 minutes at 75°C) can also be highly effective here.[8][14]

  • Monitoring & Decision:

    • Perform a Bromophenol Blue test . A yellow color indicates completion. A blue or green color indicates an incomplete reaction.[5]

    • If the test is negative (yellow), proceed to step 5.

    • If the test is positive (blue/green), proceed to step 4 (Double Coupling).

  • Double Coupling (If Necessary):

    • Drain the reaction vessel and wash thoroughly with DMF (3x).

    • Repeat the coupling step (Step 2) with a fresh solution of activated amino acid.[14][15]

    • Monitor again with the Bromophenol Blue test.

  • Final Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Diagram 2: Synthetic strategy decision workflow.

Consequences for Drug Development

The choice between these two building blocks has profound implications for the final peptide's therapeutic potential.

Table 2: Impact on Peptide Pharmacokinetic & Pharmacodynamic Properties
PropertyEffect of D-Ala IncorporationEffect of β-N-Methylamino-D-Ala IncorporationRationale
Enzymatic Stability Moderate IncreaseSignificant Increase The D-amino acid disrupts enzyme recognition.[19] The N-methyl group provides a steric shield, physically blocking proteolytic enzymes.[1][2]
Cell Permeability No significant changeSignificant Increase N-methylation removes a hydrogen bond donor, reducing the energetic penalty of moving into a lipid bilayer.[1][3]
Conformational Rigidity Minor IncreaseSignificant Increase The steric bulk of the N-methyl group restricts backbone rotation, locking the peptide into a more defined conformation.[1][20]
Aqueous Solubility Generally UnaffectedOften Decreased The increase in lipophilicity that aids permeability can simultaneously reduce solubility in aqueous buffers.[1]
Receptor Binding Affinity VariableHighly Variable The induced conformational rigidity can either pre-organize the peptide for optimal receptor binding (increasing affinity) or lock it into an unfavorable conformation (decreasing affinity).[3][21]

Conclusion

The decision to use Boc-D-Ala versus Boc-β-N-Methylamino-D-Ala is a critical inflection point in peptide synthesis and drug design.

  • Choose Boc-D-Ala for standard peptide sequences where synthetic ease and speed are prioritized. It provides a moderate level of enzymatic stability due to its D-configuration with minimal deviation from established, high-efficiency protocols.

  • Choose Boc-β-N-Methylamino-D-Ala when the primary goal is to engineer a peptide with enhanced drug-like properties. While it demands a more complex and resource-intensive synthetic strategy—requiring potent coupling reagents like HATU, longer reaction times, and diligent monitoring—the payoff is a significant increase in metabolic stability and cell permeability.[1][22] This strategic modification is a cornerstone of modern medicinal chemistry for converting promising peptide leads into viable therapeutic candidates.[21][23]

Ultimately, the choice is a trade-off between synthetic simplicity and pharmacokinetic enhancement. A thorough understanding of the mechanistic challenges and strategic protocols associated with each building block is essential for any researcher aiming to push the boundaries of peptide therapeutics.

References

  • LifeTein. (2025, September 25).
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (n.d.). MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 1,4,4-Trimethyl-L - Benchchem.
  • Humpola, V., Spinelli, R., & Siano, A. S. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • BenchChem. (n.d.).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • NovoPro. (2021, February 26).
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (pp. 45-61). Springer.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs.
  • BenchChem. (2025, December). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.
  • Sharma, G., Dahiya, R., & Dahiya, B. (2021). N -methylation in amino acids and peptides: Scope and limitations.
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005).
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
  • BenchChem. (2025).
  • Li, Y., & Li, P. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • Ananda, K., & Gundu, J. B. (2011). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Rogers, J. R., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Chemical Biology, 17(8), 2246–2255.
  • Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 375-389.
  • Weidmann, J., Dimitrijević, E., Hoheisel, J. D., & Dawson, P. E. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Amazon AWS.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557–6602.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ResearchGate. (n.d.).
  • Coin, I., et al. (2007). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 104(49), 19250-19255.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Mondo, K., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643.
  • ResearchGate. (n.d.). Scope of amino acid coupling with N-Boc alanine All reactions were...
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Comparative

Efficacy Comparison Guide: Peptides With and Without N-Methylation

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry & Pharmacokinetics Executive Summary & Mechanistic Causality The transition of a peptide from an in vitro tool to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry & Pharmacokinetics

Executive Summary & Mechanistic Causality

The transition of a peptide from an in vitro tool to an orally bioavailable therapeutic is historically bottlenecked by two factors: rapid proteolytic degradation and poor transcellular membrane permeability. As drug developers, we must engineer the peptide backbone to overcome these liabilities without destroying the molecule's bioactive conformation.

Backbone N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen—serves as a premier chemical modification to achieve this 1[1].

The Causality of Efficacy:

  • Permeability Enhancement: Unmethylated peptides possess exposed amide protons that act as hydrogen-bond donors, resulting in a massive desolvation penalty when transitioning from an aqueous environment into a lipid bilayer. N-methylation eliminates this hydrogen-bond donor, increasing lipophilicity and facilitating passive diffusion across cellular membranes 2[2].

  • Proteolytic Stability: Endopeptidases require a specific spatial geometry to accommodate and hydrolyze the scissile peptide bond. The introduction of a bulky methyl group creates severe steric hindrance, effectively shielding the backbone from enzymatic cleavage and extending the plasma half-life 1[1].

Mechanism Unmethylated Unmethylated Peptide (Exposed Amide H) Methylated N-Methylated Peptide (Substituted Amide N-CH3) Unmethylated->Methylated N-Methylation Steric Steric Hindrance Against Proteases Methylated->Steric Desolvation Loss of H-Bond Donor (Reduced Desolvation Penalty) Methylated->Desolvation Stability Enhanced Proteolytic Stability (Increased Half-Life) Steric->Stability Permeability Increased Passive Membrane Permeability (Caco-2/PAMPA) Desolvation->Permeability

Fig 1. Mechanistic pathways showing how backbone N-methylation enhances peptide pharmacokinetics.

Quantitative Efficacy Comparison

The impact of N-methylation is highly position-dependent. Random methylation can disrupt the pharmacophore, leading to a loss of receptor affinity. However, rationally designed N-methylation (often guided by NMR amide temperature coefficients, ΔδNH/ΔT, to target solvent-exposed amides) yields profound improvements 2[2].

The table below synthesizes experimental data comparing native unmethylated peptides against their optimized N-methylated counterparts across various drug development metrics.

Peptide SystemModification StatusPAMPA PermeabilityCaco-2 Permeability (Papp)Plasma/Serum Half-LifeTarget Affinity / Bioavailability
Cyclic Hexapeptide 1 Non-methylated~6%1.0 × 10⁻⁶ cm/sBaselineN/A
Cyclic Hexapeptide 15 N-Me (Leu-1, d-Leu-2)~17%21.0 × 10⁻⁶ cm/sN/AN/A
Enkephalin Analogue Non-methylatedN/AN/ABaselineκ-receptor Ki: 250.7 nM
Enkephalin Analogue N-Me (Tyr¹)N/AN/AN/Aκ-receptor Ki: 105.1 nM
GSH Analogue Non-methylatedN/AN/ABaseline (1x)Bioavailability: 1x
GSH Analogue N-methylatedN/AN/A16.8-fold increaseBioavailability: 16.1-fold

Data aggregated from systematic N-methyl scans of cyclic hexapeptides, enkephalin analogues, and GSH derivatives 1[1], 3[3], 2[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or validation checkpoint to prevent false positives and wasted resources.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Causality: Standard Fmoc chemistry often fails at the coupling step immediately following an N-methylated residue due to severe steric hindrance 4[4]. We utilize the o-nitrobenzenesulfonyl (o-NBS) protecting group or highly reactive coupling reagents (e.g., DIC/Oxyma or HATU) to force the coupling 1[1].

  • Resin Preparation: Swell ChemMatrix Rink Amide resin in DMF. Perform standard Fmoc deprotection (20% piperidine in DMF).

  • Site-Specific N-Methylation: Protect the primary amine with o-NBS-Cl. Methylate using the Mitsunobu reaction (triphenylphosphine, DIAD, and methanol) or via an optimized Miller and Scanlan approach 5[5].

  • Deprotection & Coupling: Remove the o-NBS group using 2-mercaptoethanol and DBU. Couple the subsequent amino acid using symmetric anhydrides or COMU to overcome steric bulk.

  • Self-Validation Mechanism (Micro-Cleavage): Before proceeding to the next residue, extract ~5 mg of resin. Cleave the peptide fragment using 95% TFA and analyze via LC-MS. Logic: If the uncoupled deletion sequence exceeds 5%, the synthesis is paused, and the resin undergoes a secondary coupling cycle using triphosgene chemistry.

Protocol B: Caco-2 Cell Permeability Assay

Causality: While PAMPA measures passive diffusion, Caco-2 assays evaluate both transcellular passive diffusion and active efflux (via transporters like P-glycoprotein), providing a holistic view of intestinal absorption 1[1].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until tight junctions fully form (Transepithelial Electrical Resistance [TEER] > 400 Ω·cm²).

  • Dosing: Apply 10 µM of the N-methylated peptide to the apical (A) chamber (for A-to-B transport) or basolateral (B) chamber (for B-to-A transport).

  • Sampling: Extract aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. Calculate the apparent permeability (Papp) and Efflux Ratio (ER).

  • Self-Validation Mechanism (Monolayer Integrity): Co-incubate the peptide with Lucifer Yellow (a paracellular marker). Logic: If the Papp of Lucifer Yellow exceeds 0.5 × 10⁻⁶ cm/s in the acceptor well, the tight junctions are compromised. The data point is automatically rejected, preventing artificially inflated permeability readings.

Protocol C: Serum Proteolytic Stability Assay

Causality: Measures the resistance to circulating endopeptidases to predict in vivo half-life.

  • Incubation: Incubate the peptide (5 µM) in 25% human serum (diluted in PBS, pH 7.4) at 37°C.

  • Quenching: At intervals (0, 30, 60, 120, 240 mins), extract aliquots and immediately quench in a 3x volume of 1% TFA in acetonitrile to precipitate serum proteins.

  • Self-Validation Mechanism (SIL Normalization): Prior to quenching, spike the extraction buffer with a known concentration of a Stable Isotope-Labeled (SIL) internal standard. Logic: Normalizing the target peptide's peak area to the SIL standard corrects for any matrix-induced ion suppression during LC-MS/MS analysis, ensuring the degradation curve reflects true enzymatic cleavage, not analytical variance.

Workflow Design 1. Rational Design (NMR ΔδNH/ΔT Guidance) SPPS 2. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Design->SPPS Validation1 LC-MS/MS Purity Check (Self-Validation) SPPS->Validation1 Assays 3. In Vitro Assays (PAMPA & Serum Stability) Validation1->Assays Validation2 Lucifer Yellow Integrity Check (Self-Validation) Assays->Validation2 Outcome 4. Lead Candidate Selection (High Papp, Long t1/2) Validation2->Outcome

Fig 2. Self-validating workflow for synthesizing and evaluating N-methylated peptides.

References

  • "N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity" - Benchchem -
  • "Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development" - ResearchG
  • "N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • "Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temper

Sources

Validation

Optimizing Sterically Hindered Peptide Bonds: A Comparative Guide to Coupling Boc-N-Me-D-Ala-OH

The incorporation of N-methylated amino acids, such as Boc-N-Me-D-Ala-OH , is a critical strategy in modern drug development to enhance the proteolytic stability and bioavailability of peptide therapeutics. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated amino acids, such as Boc-N-Me-D-Ala-OH , is a critical strategy in modern drug development to enhance the proteolytic stability and bioavailability of peptide therapeutics. However, the N-methyl group introduces severe steric hindrance and alters the thermodynamics of the peptide bond, making these couplings notoriously difficult.

As an application scientist, selecting the correct coupling reagent is not merely a matter of protocol—it is a decision that dictates the yield, optical purity, and overall success of the synthesis. This guide objectively compares the performance of HATU , HBTU , and PyBOP for activating and coupling Boc-N-Me-D-Ala-OH, providing the mechanistic causality and self-validating protocols required for robust peptide synthesis.

Mechanistic Causality: Why N-Methylation Demands Specialized Reagents

When activating the carboxyl group of Boc-N-Me-D-Ala-OH, the coupling reagent must rapidly form an active ester to drive the nucleophilic attack of the receiving amine. If this process is slow—as is typical with sterically hindered N-methylated residues—the active ester has time to undergo an intramolecular cyclization into an oxazolone intermediate . The α -proton of this oxazolone is highly acidic, leading to rapid epimerization (racemization) of the D-Alanine stereocenter[1].

Therefore, kinetic acceleration is the primary defense against epimerization.

HBTU: The Standard (and its Limitations)

HBTU is an aminium/uronium salt that forms an HOBt (hydroxybenzotriazole) active ester. While highly efficient for standard amino acids, HBTU lacks the reactivity required to overcome the steric bulk of Boc-N-Me-D-Ala-OH. The slow coupling rate not only leads to significant epimerization but also exposes the reaction to a fatal side-reaction: guanidinylation . If the receiving amine is slow to react, the uronium salt of HBTU can react directly with the free amine, permanently capping the peptide chain with a dead-end guanidino group[2].

HATU: The Gold Standard for Steric Hindrance

HATU is structurally similar to HBTU but forms an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical mechanistic difference is the presence of a nitrogen atom at position 7 of the HOAt pyridine ring. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming amine to pre-organize the transition state. This "neighboring group effect" drastically accelerates the nucleophilic attack, outcompeting oxazolone formation and minimizing epimerization. For N-methylated amino acids, HATU is universally recognized as the superior choice[3].

PyBOP: The Phosphonium Alternative

PyBOP is a phosphonium-based reagent that also forms an HOBt active ester. While it lacks the kinetic acceleration of HATU's HOAt leaving group, PyBOP offers one distinct mechanistic advantage: it cannot cause guanidinylation [4]. Because it is a phosphonium salt rather than a uronium salt, it is chemically impossible for PyBOP to cap the free amine. This makes PyBOP an excellent strategic fallback when coupling Boc-N-Me-D-Ala-OH onto an exceptionally hindered, slow-reacting amine where HATU might cause premature capping.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when coupling Boc-N-Me-D-Ala-OH to a sterically hindered, resin-bound amine (e.g., another N-methylated residue) using standard solid-phase peptide synthesis (SPPS) conditions.

Coupling ReagentActive Ester IntermediateReagent ClassTypical Yield (%)*Epimerization RiskGuanidinylation Risk
HATU HOAtAminium/Uronium> 90% Low Moderate (if amine is unreactive)
PyBOP HOBtPhosphonium75% - 85% ModerateNone (Chemically Impossible)
HBTU HOBtAminium/Uronium40% - 60%HighHigh (due to long reaction times)

*Yields are representative of literature consensus for hindered N-methyl to N-methyl couplings.

Reagent Selection Workflow

ReagentSelection Start Target: Couple Boc-N-Me-D-Ala-OH CheckAmine Is the receiving amine sterically hindered? Start->CheckAmine HBTU HBTU Not Recommended (Low Yield, Epimerization) CheckAmine->HBTU No (Standard Amine) CheckRisk Is guanidinylation capping observed during synthesis? CheckAmine->CheckRisk Yes (Hindered Amine) PyBOP PyBOP Phosphonium-based (Zero Guanidinylation) CheckRisk->PyBOP Yes HATU HATU HOAt-based (Fastest, Highest Yield) CheckRisk->HATU No / Default Choice

Decision logic for selecting coupling reagents in N-methylated peptide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate colorimetric checkpoints to verify reaction completion before proceeding, preventing the propagation of deletion sequences.

Protocol A: High-Efficiency Coupling using HATU (Recommended)

Use this protocol as the primary method for coupling Boc-N-Me-D-Ala-OH.

Reagents: Boc-N-Me-D-Ala-OH (4.0 eq), HATU (3.9 eq), DIPEA (8.0 eq), DMF (anhydrous). Note: HATU is used at 3.9 eq (slightly less than the amino acid) to ensure no excess uronium salt is available to guanidinylate the free amine.

  • Pre-Activation: In a clean, dry vial, dissolve Boc-N-Me-D-Ala-OH and HATU in a minimal volume of anhydrous DMF.

  • Base Addition: Add DIPEA to the vial. The solution will immediately turn pale yellow, indicating the formation of the active HOAt ester. Allow activation to proceed for exactly 2 minutes at room temperature. Do not exceed 2 minutes to minimize oxazolone formation.

  • Coupling: Transfer the activated mixture to the resin-bound peptide. Agitate gently for 2 to 4 hours.

  • Validation (The Chloranil Test): Drain and wash the resin (DMF 3x, DCM 3x). Take a few resin beads and perform a Chloranil test (specifically designed to detect secondary amines, unlike the Kaiser test).

    • Green/Blue beads: Incomplete coupling. Repeat steps 1-3 (Double Coupling).

    • Colorless/Yellow beads: Coupling successful. Proceed to the next step.

Protocol B: Guanidinylation-Free Coupling using PyBOP (Fallback)

Use this protocol if Protocol A results in truncated sequences due to premature amine capping.

Reagents: Boc-N-Me-D-Ala-OH (4.0 eq), PyBOP (4.0 eq), DIPEA (8.0 eq), DMF/DCM (1:1 v/v).

  • Solvent Optimization: Suspend the resin in a 1:1 mixture of DMF and DCM. The addition of DCM improves the swelling of the polystyrene resin, which is critical when dealing with highly hindered, hydrophobic N-methylated chains.

  • In-Situ Activation: Add Boc-N-Me-D-Ala-OH and PyBOP directly to the resin suspension.

  • Initiation: Add DIPEA dropwise to initiate the coupling. Agitate for 4 to 16 hours (overnight coupling is safe here as PyBOP will not cap the amine).

  • Validation: Wash the resin thoroughly and perform the Chloranil test as described in Protocol A. If positive, a second overnight coupling may be required.

References

  • Chemical Reviews (ACS). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from:[Link]

  • Tetrahedron (Uni-Kiel). Recent development of peptide coupling reagents in organic synthesis. Retrieved from:[Link]

  • National Institutes of Health (PMC). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from:[Link]

Sources

Comparative

Analysis of enzymatic degradation for N-methylated peptides

As a Senior Application Scientist, I frequently encounter a fundamental bottleneck in peptide drug development: the inherent susceptibility of native peptides to rapid proteolytic cleavage. While peptide therapeutics off...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a fundamental bottleneck in peptide drug development: the inherent susceptibility of native peptides to rapid proteolytic cleavage. While peptide therapeutics offer unparalleled target specificity and low toxicity, their short in vivo half-lives often necessitate continuous infusion or high-dose administration. To overcome this, backbone engineering—specifically N-methylation—has become a cornerstone strategy.

This guide provides an objective, data-driven comparison of N-methylated peptides against native and alternatively modified analogs. By examining the mechanistic basis of enzymatic resistance and detailing a self-validating protocol for stability assays, this document equips researchers with the insights needed to optimize pharmacokinetic profiles.

The Mechanistic Basis of N-Methylation

The primary vulnerability of native peptides lies in their exposed amide bonds, which serve as ideal substrates for endopeptidases and exopeptidases. N-methylation introduces a methyl group onto the peptide bond nitrogen, fundamentally altering the molecule's physicochemical properties to evade degradation through three causal mechanisms:

  • Steric Hindrance: The added bulk of the methyl group physically obstructs the active site of proteases, preventing the formation of the enzyme-substrate transition state.

  • Conformational Constraint: By removing a hydrogen-bond donor, N-methylation restricts the rotational freedom of the backbone (phi and psi angles). This constraint often stabilizes specific secondary structures that are inherently more resistant to enzymatic degradation .

  • Increased Lipophilicity: The loss of the polar N-H bond enhances membrane permeability, shifting the peptide's behavior in aqueous biological matrices and shielding it from hydrophilic proteolytic enzymes.

Comparative Efficacy: N-Methylation vs. Alternative Backbone Modifications

When evaluating N-methylation, it must be benchmarked against other backbone modifications, such as D-amino acid substitution and azapeptide incorporation. Recent systematic evaluations using the bradykinin (BK) model highlight the trade-offs between stability and biological function .

Table 1: Quantitative Comparison of Backbone Modifications on Bradykinin (BK) Stability

Backbone ModificationRepresentative AnalogEx Vivo Half-Life (Mouse Blood)Receptor Binding AffinityPhysiological Activity
Native Peptide Native BK3.9 ± 1.3 minHighHigh
N-Methylation N-Me-F8-BK46.3 ± 3.5 minCompromisedReduced
D-Amino Acid D-F8-BK51.4 ± 2.7 minCompromisedReduced
Azapeptide Aza-F8-BKEnhancedNative-likeMaintained

Data Interpretation: While N-methylation significantly extends the half-life of the peptide (an ~11-fold increase in the BK model), the structural rigidity and loss of hydrogen bonding can disrupt crucial ligand-receptor interactions. Therefore, a residue-by-residue "methylation scan" is essential to identify positions where stability can be enhanced without sacrificing potency.

Experimental Workflow Visualization

G N1 Peptide Engineering (Native vs. N-Methylated) N2 Proteolytic Matrix Incubation (37°C Plasma/Serum) N1->N2 Spike (5 µM) N3 Time-Course Sampling & Acetonitrile Quenching N2->N3 Aliquot N4 LC-MS/MS Quantification N3->N4 Supernatant N5 Pharmacokinetic Profiling (Half-life & Clearance) N4->N5 AUC Data

Workflow for evaluating peptide enzymatic degradation and pharmacokinetic profiling.

Self-Validating Protocol: In Vitro Plasma/Serum Stability Assay

To generate reliable, reproducible data for comparative analysis, the enzymatic degradation assay must be designed as a self-validating system. The following protocol details the in vitro plasma/serum stability assay, emphasizing the causality behind each methodological choice to ensure data integrity .

Objective: To precisely quantify the resistance of N-methylated peptides against proteolytic degradation compared to native counterparts.

Step 1: Matrix Preparation and Equilibration

  • Action: Thaw pooled human or murine serum on ice. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates. Pre-warm the supernatant to 37°C for 15 minutes prior to the assay.

  • Causality: Pooling serum normalizes inter-individual variations in endogenous protease concentrations. Pre-warming ensures the enzymes are at their optimal kinetic temperature before the peptide is introduced, preventing an artificial lag phase in the degradation curve.

Step 2: Peptide Spiking (Reaction Initiation)

  • Action: Dilute the peptide stock (prepared in DMSO) into the pre-warmed serum to achieve a final concentration of 5 µM. Ensure the final DMSO concentration remains strictly below 2% (v/v).

  • Causality: High concentrations of organic solvents denature serum proteins, including proteases, which would artificially inflate the apparent stability of the peptide. A 5 µM concentration provides sufficient signal-to-noise for LC-MS/MS without saturating the proteolytic enzymes.

Step 3: Time-Course Sampling and Quenching

  • Action: At predefined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot of the reaction mixture and immediately transfer it into 150 µL of ice-cold quenching buffer (1% Trichloroacetic acid [TCA] in Acetonitrile) containing a stable-isotope-labeled internal standard.

  • Causality: The highly acidic, organic environment instantly denatures proteases, halting degradation at the exact time point. The internal standard, added at the quenching step, self-validates the protocol by correcting for any volumetric errors, extraction losses, or matrix effects during subsequent LC-MS/MS ionization.

Step 4: Protein Precipitation and Isolation

  • Action: Vortex the quenched samples for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C. Carefully transfer the clear supernatant to LC-MS vials.

  • Causality: Centrifugation pellets the denatured high-molecular-weight serum proteins. Injecting only the clean supernatant prevents LC column clogging and drastically reduces ion suppression in the mass spectrometer.

Step 5: LC-MS/MS Quantification and Kinetic Analysis

  • Action: Analyze the supernatant using a validated LC-MS/MS method (Multiple Reaction Monitoring, MRM). Plot the natural log of the remaining peptide peak area ratio (analyte/internal standard) versus time.

  • Causality: Enzymatic degradation of peptides typically follows pseudo-first-order kinetics. A linear regression of this semi-logarithmic plot yields the elimination rate constant ( k ), allowing for the precise calculation of the half-life ( t1/2​=0.693/k ).

Conclusion

N-methylation remains a powerful, validated tool for protecting peptides against enzymatic degradation. However, because it can alter the spatial conformation and receptor binding affinity, it should be employed strategically—often in tandem with comprehensive stability assays and structural modeling. By utilizing the self-validating protocols outlined above, drug development professionals can accurately quantify the pharmacokinetic benefits of N-methylation and accelerate the discovery of robust peptide therapeutics.

References

  • Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: Methods in Enzymology (Elsevier) URL: [Link]

  • Title: Atom-level backbone engineering preserves peptide function while enhancing stability Source: bioRxiv URL: [Link]

  • Title: Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties Source: Journal of Peptide Science URL: [Link]

Validation

A Researcher's Guide to the Conformational Landscape of Peptides Containing Boc-β-N-Methylamino-D-Ala

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with enhanced stability, permeability, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with enhanced stability, permeability, and biological activity is paramount. The incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. This guide provides an in-depth comparative analysis of the conformational effects of a unique building block, Boc-β-N-Methylamino-D-Ala, on peptide structure. By dissecting the individual and combined influence of its constituent modifications—a β-amino acid backbone, N-methylation, and D-chirality—we offer a predictive framework for researchers to harness its potential in designing next-generation peptide therapeutics.

The Significance of a Modified Architecture: Why Boc-β-N-Methylamino-D-Ala?

The strategic incorporation of Boc-β-N-Methylamino-D-Ala into a peptide sequence is not a trivial substitution. Each modification is a deliberate choice aimed at overcoming the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS)[1][]. The core structural alterations, however, are what truly define its impact:

  • The β-Amino Acid Backbone: The insertion of an additional methylene group into the amino acid backbone, creating a β-amino acid, expands the conformational space available to the peptide chain. This can lead to the formation of novel secondary structures not accessible to α-peptides[3][4].

  • N-Methylation: The methylation of the amide nitrogen removes the hydrogen bond donor capacity of the amide bond, a critical factor in the formation of canonical secondary structures like α-helices and β-sheets[5]. This modification also introduces steric hindrance and can lower the energy barrier for cis-trans isomerization of the peptide bond[6].

  • D-Chirality: The use of a D-amino acid can significantly enhance enzymatic stability by making the peptide bond resistant to cleavage by most endogenous proteases[7][8]. Conformationally, D-amino acids can induce specific turn structures, particularly β-turns, or disrupt established secondary structures[7][9].

This guide will now delve into the practical aspects of analyzing the conformational consequences of incorporating this multifaceted building block, comparing it with peptides containing more conventional amino acids.

Comparative Conformational Analysis: A Triad of Powerful Techniques

A comprehensive understanding of a peptide's three-dimensional structure requires a multi-pronged approach. Here, we compare the expected outcomes for a model peptide containing Boc-β-N-Methylamino-D-Ala against its counterparts with L-Ala, D-Ala, and Boc-β-Amino-D-Ala using three synergistic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Details

NMR spectroscopy is the cornerstone of peptide conformational analysis in solution, providing unparalleled insights into the local and global structure[10].

Causality Behind Experimental Choices: The choice of specific NMR experiments is dictated by the need to probe different aspects of the peptide's structure. 2D experiments like TOCSY and COSY are used for assigning proton resonances, while NOESY and ROESY provide through-space correlations between protons, which are crucial for determining three-dimensional structure. Chemical shift deviations from random coil values and temperature coefficients of amide protons offer valuable information about secondary structure and hydrogen bonding.

Self-Validating System: The combination of multiple NMR parameters provides a self-validating system. For instance, the observation of specific NOE patterns should be consistent with the secondary structure inferred from chemical shifts and the presence or absence of hydrogen bonds determined from temperature coefficients.

Experimental Protocol: 2D NMR Analysis of a Model Hexapeptide

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O). The choice of solvent can significantly influence conformation.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, COSY, NOESY, and ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher). NOESY spectra should be acquired with varying mixing times (e.g., 100-300 ms) to distinguish between direct and spin-diffusion cross-peaks.

  • Resonance Assignment: Utilize the TOCSY and COSY spectra to assign the proton resonances for each amino acid residue.

  • Structural Analysis: Analyze the NOESY/ROESY spectra to identify short, medium, and long-range nuclear Overhauser effects (NOEs). The pattern of these NOEs is indicative of specific secondary structures. For instance, a series of dαN(i, i+1) NOEs suggests an extended conformation, while dNN(i, i+1) NOEs are characteristic of helical structures.

  • Hydrogen Bonding Analysis: In a protic solvent, measure the temperature coefficients (dδ/dT) of the amide proton chemical shifts. Values less negative than -4.5 ppb/K are indicative of involvement in an intramolecular hydrogen bond.

Comparative Data Summary: Expected NMR Observables

ParameterPeptide with L-AlaPeptide with D-AlaPeptide with Boc-β-Amino-D-AlaPeptide with Boc-β-N-Methylamino-D-Ala
Amide Proton Temp. Coeff. Dependent on structure (can be low if H-bonded)Can be low, indicative of β-turn H-bondCan be low, potential for novel H-bondingNot Applicable (No amide proton)
Key NOEs Dependent on secondary structure (e.g., dNN for helix)Strong dαN(i,i+1) for β-turnPotentially unique long-range NOEs due to foldingStrong NOE between α-proton of preceding residue and N-methyl protons for cis-amide bond
Cis/Trans Isomerism Primarily transPrimarily transPrimarily transPotential for both cis and trans isomers , leading to signal doubling
Chemical Shift Deviation Characteristic of α-helix or β-sheetCan indicate β-turn formationMay show unusual deviations due to unique foldingSignificant shifts for residues adjacent to the modification

Logical Relationship Diagram: NMR Workflow

Caption: Workflow for peptide conformational analysis using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution[11][12]. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.

Causality Behind Experimental Choices: The far-UV region (190-250 nm) is monitored because the peptide backbone chromophores absorb in this range, and their electronic transitions are sensitive to the regular, repeating geometry of secondary structures. Different secondary structures (α-helix, β-sheet, β-turn, random coil) give rise to characteristic CD spectra.

Self-Validating System: The results from CD spectroscopy should corroborate the findings from NMR. For example, a CD spectrum indicative of a β-turn should be supported by the observation of specific NOEs and coupling constants in the NMR spectra.

Experimental Protocol: CD Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement is typically in the range of 10-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of different secondary structural elements.

Comparative Data Summary: Expected CD Spectral Features

Peptide ContainingExpected Secondary StructureCharacteristic CD Signal
L-Ala (in a helical peptide)α-helixNegative bands near 208 and 222 nm
D-Ala (inducing a turn)Type II β-turnPositive band around 202 nm and a negative band around 230 nm[9]
Boc-β-Amino-D-AlaPotentially novel folded structuresMay not conform to standard α/β spectra; could be a mix of turn and random coil
Boc-β-N-Methylamino-D-AlaDisordered or specific turn-like structuresLikely a spectrum dominated by random coil features (negative band around 200 nm), but with possible contributions from turn structures. The absence of H-bonding potential disfavors stable α-helices or β-sheets.
Computational Modeling: In Silico Exploration of Conformational Space

Molecular dynamics (MD) simulations and other computational methods provide a powerful means to explore the conformational landscape of peptides and to rationalize experimental findings[13].

Causality Behind Experimental Choices: MD simulations are employed to sample the vast number of possible conformations a flexible peptide can adopt. By simulating the peptide in a solvent box over time, we can identify low-energy, stable conformations and the transitions between them. This is particularly useful for N-methylated peptides where cis-trans isomerization can be a key dynamic feature.

Self-Validating System: The computational models should be validated against experimental data. For example, the ensemble of structures generated from an MD simulation should be consistent with the NOE distance restraints obtained from NMR.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Build the initial peptide structure. For the peptide with Boc-β-N-Methylamino-D-Ala, both cis and trans conformations of the N-methylated peptide bond should be considered as starting points. Solvate the peptide in a water box with appropriate counter-ions.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide backbone.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify populated conformational states, calculate Ramachandran plots for backbone dihedral angles, and analyze hydrogen bonding patterns (where applicable).

Comparative Data Summary: Expected Computational Outcomes

ParameterPeptide with L-AlaPeptide with D-AlaPeptide with Boc-β-Amino-D-AlaPeptide with Boc-β-N-Methylamino-D-Ala
Ramachandran Plot (Φ, Ψ) Populated regions corresponding to α-helix or β-sheetPopulated regions corresponding to left-handed helices or β-turnsExpanded accessible regions due to the β-amino acid backboneRestricted Φ angle due to N-methylation; distinct populated regions for cis and trans isomers
Dominant Conformations Well-defined secondary structuresβ-turn or extended conformationsPotentially unique folded structures stabilized by non-canonical interactionsEnsemble of conformations, with a higher propensity for turn-like or extended structures; cis and trans populations will be a key feature.
Hydrogen Bonding Intramolecular H-bonds stabilizing helices/sheetsH-bonds stabilizing β-turnsPotential for novel (e.g., 10- or 12-membered) H-bond ringsNo backbone amide H-bond donation

Logical Relationship Diagram: Integrated Conformational Analysis

Integrated_Analysis NMR NMR Spectroscopy (Atomic Resolution) Comp_Model Computational Modeling (Conformational Landscape) NMR->Comp_Model Experimental data for model validation Final_Model Validated 3D Conformational Model NMR->Final_Model Provides distance restraints & H-bond info CD CD Spectroscopy (Global Secondary Structure) CD->Comp_Model Experimental data for model validation CD->Final_Model Validates overall secondary structure content Comp_Model->Final_Model Provides dynamic ensemble & rationalizes experimental data

Caption: Integrated approach for peptide conformational analysis.

Conclusion: A Powerful Tool for Peptide Design

The incorporation of Boc-β-N-Methylamino-D-Ala into a peptide sequence introduces a unique set of conformational constraints that can be leveraged for therapeutic advantage. The N-methylation and D-chirality provide a robust defense against enzymatic degradation, while the combination of these features with a β-amino acid backbone steers the peptide away from canonical secondary structures towards more unique, potentially turn-like or extended, conformations. This can be particularly advantageous for disrupting protein-protein interactions or for designing peptides with improved pharmacokinetic properties.

By employing a synergistic combination of NMR spectroscopy, CD spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structural consequences of this modification. This knowledge is crucial for the rational design of peptidomimetics, enabling the fine-tuning of their conformational properties to achieve the desired biological activity and therapeutic profile.

References

  • Brunne, R. M., & Leibfritz, D. (1992). Conformational regions of Boc-Ala-Aib-Ala-OMe. Sampling with molecular dynamics simulations using time averaging of distance restraints. International Journal of Peptide and Protein Research, 40(5), 401-406. [Link]

  • Balaram, P. (1984). Circular Dichroism Studies of a-Aminoisobutyric Acid-Containing Peptides: Chain Length and Solvent Effects. Biopolymers, 23(7), 1249-1266.
  • Chatterjee, S., et al. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Journal of Peptide Research, 64(6), 225-243. [Link]

  • Crisma, M., et al. (1995). Peptide models for beta-turns. A circular dichroism study. International Journal of Peptide and Protein Research, 45(1), 1-8. [Link]

  • Hong, S., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Kandiyal, P. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules, 26(3), 708. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Riniker, S. (2022). Conformational Behavior of Peptides – Computational Chemistry. ETH Zurich. [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2001). Conformational Preferences of Heterochiral Peptides. Crystal Structures of Heterochiral Peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe--enhanced Stability of Beta-Sheet Through C-H...O Hydrogen Bonds. Journal of Peptide Research, 57(2), 113-122. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
  • van der Spoel, D., et al. (2021). D-amino acid substituted peptides. Preprints.org. [Link]

  • Witek, J., et al. (2016). Kinetic models based on multi-microsecond molecular dynamics data obtained in polar and apolar environments are employed to rationalize the membrane permeability of cyclic peptides.
  • Yasui, H., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 32. [Link]

  • Zerk, T. J., et al. (2022). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 144(4), 1690-1702. [Link]

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  • ResearchGate. (n.d.). Conformational analyses of peptides 1–8. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe) D-1 at 253 K. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chapter 2 – Circular Dichroism of Peptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • MDPI. (2023, January 3). Biological Evaluation and Conformational Preferences of Ferrocene Dipeptides with Hydrophobic Amino Acids. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Retrieved from [Link]

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Comparative

A Spectroscopic Guide to Differentiating L- and D-Enantiomers of β-N-methylamino-alanine (BMAA)

Introduction: The Chirality Question in BMAA Neurotoxicity Beta-N-methylamino-alanine (BMAA) is a non-proteinogenic amino acid produced by a wide range of cyanobacteria.[1] Its discovery and subsequent association with n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Question in BMAA Neurotoxicity

Beta-N-methylamino-alanine (BMAA) is a non-proteinogenic amino acid produced by a wide range of cyanobacteria.[1] Its discovery and subsequent association with neurodegenerative conditions, such as Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), have positioned it as a significant environmental neurotoxin.[2][3] The core of BMAA's biological activity and analytical challenge lies in its stereochemistry. As a chiral molecule, BMAA exists in two non-superimposable mirror-image forms: L-BMAA and D-BMAA (Figure 1).

While early research focused on the naturally produced L-enantiomer, emerging evidence indicates that D-BMAA can form in vivo and is also found in environmental samples.[2][4][5] Crucially, the enantiomers can exhibit different biological activities and toxicities. For instance, studies have shown that D-BMAA is neurotoxic, potentially acting through different receptor pathways than its L-counterpart.[4][6] This underscores a critical need for analytical methods that can not only detect BMAA but also accurately distinguish and quantify its L- and D-enantiomers. The presence of structurally similar isomers like N-(2-aminoethyl)glycine (AEG), 2,4-diaminobutyric acid (DAB), and β-amino-N-methylalanine (BAMA) further complicates analysis, demanding highly selective techniques.[7][8][9]

This guide provides a comparative overview of advanced spectroscopic techniques for the chiral discrimination of BMAA enantiomers. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights for researchers, scientists, and drug development professionals.

cluster_BMAA BMAA Enantiomers cluster_Isomers Common Isomers L_BMAA L-BMAA (S)-2-amino-3- (methylamino)propanoic acid D_BMAA D-BMAA (R)-2-amino-3- (methylamino)propanoic acid L_BMAA->D_BMAA Mirror Images (Non-superimposable) DAB DAB 2,4-diaminobutyric acid AEG AEG N-(2-aminoethyl)glycine BAMA BAMA β-amino-N-methylalanine

Figure 2: General experimental workflow for Vibrational Circular Dichroism (VCD) analysis.

Raman Optical Activity (ROA)

Expertise & Experience: ROA is the Raman scattering analogue of VCD. It measures the small intensity difference in the Raman scattering of right and left circularly polarized incident light. [10]ROA is particularly powerful for studying chiral molecules in aqueous solution, a significant advantage for biological samples. [10][11]The technique provides rich structural information about the chiral backbone and side chains of biomolecules. [11] Trustworthiness: Similar to VCD, ROA spectra can be simulated using quantum chemistry calculations to predict the spectral signature for a given enantiomer, allowing for unambiguous assignment of absolute configuration. [12]The mirror-image relationship between the ROA spectra of L- and D-BMAA provides inherent validation.

  • Sample Preparation: Prepare a concentrated aqueous solution (e.g., >50 mg/mL) of the BMAA sample. Filtration (e.g., 0.22 µm filter) is critical to remove particulates that could cause fluorescence or scattering artifacts.

  • Instrumentation: Use a dedicated ROA spectrometer. These instruments employ a laser for excitation, polarization optics, and a high-efficiency spectrograph.

  • Data Acquisition: Collect scattered light, typically in a backscattering geometry, to maximize the ROA signal and minimize artifacts. Acquisition times can be lengthy (hours) to obtain high-quality spectra. [11]4. Data Processing: The instrument software calculates the ROA spectrum (IR - IL) and the total Raman spectrum (IR + IL). The resulting ROA spectrum for L-BMAA will be the inverse of the D-BMAA spectrum.

Figure 3: General experimental workflow for Raman Optical Activity (ROA) analysis.

Indirect Spectroscopic and Spectrometric Methods

While chiroptical methods directly probe stereochemistry, more common lab techniques like NMR and mass spectrometry require a chiral auxiliary to differentiate enantiomers. This is typically achieved by either using a chiral environment (e.g., chiral solvent, chiral stationary phase) or by derivatizing the enantiomers with a chiral reagent to form diastereomers.

NMR Spectroscopy with Chiral Derivatizing Agents

Expertise & Experience: In a standard achiral solvent, L- and D-BMAA are indistinguishable by NMR as their corresponding nuclei experience identical magnetic environments, resulting in identical spectra. [13]To resolve them, one must introduce a chiral auxiliary. A common and robust strategy is to react the BMAA enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which have distinct physical properties and, critically, are no longer spectrally equivalent in NMR. [13][14] Trustworthiness: The formation of diastereomers provides a self-validating system. The ¹H or ¹³C NMR spectrum of the derivatized mixture will show two distinct sets of signals, one for the L-BMAA derivative and one for the D-BMAA derivative. The ratio of the integrated peak areas for corresponding signals directly yields the enantiomeric ratio of the original sample. This method's accuracy is contingent on the reaction going to completion and the enantiomeric purity of the CDA.

  • Derivatization: In a reaction vial, dissolve the BMAA sample (containing both L- and D-forms) in a suitable solvent. Add an enantiomerically pure CDA (e.g., Mosher's acid chloride). The CDA will react with the amino groups of BMAA to form diastereomeric amides.

  • Sample Preparation for NMR: After the reaction is complete, purify the product if necessary and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Choose a signal that is well-resolved for both diastereomers—often a proton close to the newly formed chiral center.

  • Data Analysis: Integrate the peak areas for the selected, resolved signals corresponding to each diastereomer (AreaL-deriv and AreaD-deriv). Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_L-deriv - Area_D-deriv) / (Area_L-deriv + Area_D-deriv)| * 100.

Figure 4: Workflow for NMR-based chiral analysis via diastereomer formation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: This is the most widely applied and validated technique for the sensitive and selective quantification of BMAA enantiomers in complex biological and environmental matrices. [2][8][15][16]Mass spectrometry itself cannot differentiate between stereoisomers. Therefore, separation must be achieved chromatographically before detection. The most successful approach involves pre-column derivatization with a chiral reagent, which converts the enantiomers into diastereomers that can be separated on a standard (achiral) reversed-phase column (e.g., C18). [2][15][16] Trustworthiness: The protocol is self-validating through multiple layers of specificity. First, the diastereomers will have distinct retention times on the LC column. Second, tandem mass spectrometry (MS/MS) provides definitive identification through specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). [2]The use of a stable isotope-labeled internal standard (e.g., BMAA-d₃) is crucial for accurate quantification, correcting for matrix effects and variations in derivatization efficiency. [17]

This protocol is adapted from established methods for BMAA enantiomer analysis. [2][18]

  • Sample Extraction: Extract free amino acids from the sample matrix (e.g., cyanobacterial biomass, tissue) using an appropriate method, such as acid hydrolysis followed by solid-phase extraction (SPE) cleanup. Caution: Strong acid hydrolysis can cause some racemization, so for accurate determination of endogenous enantiomeric ratios, analysis of free (unhydrolyzed) amino acids is preferred. [2]2. Derivatization:

    • To the dried extract, add a borate buffer solution.

    • Add the chiral derivatizing reagent, N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). [2] * Incubate the reaction mixture. The (S)-NIFE will react with the L- and D-BMAA to form diastereomeric derivatives.

  • LC Separation:

    • Inject the derivatized sample onto a reversed-phase UHPLC system with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). [2]The different properties of the diastereomers will cause them to elute at different times.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific MRM transitions for the derivatized L-BMAA and D-BMAA. For example, monitoring the transition from the parent ion of the double-derivatized product to specific fragment ions. [2]5. Quantification: Construct calibration curves using authentic standards of L- and D-BMAA. Quantify the amount of each enantiomer in the sample by comparing peak areas to the calibration curve, normalized against the internal standard.

Figure 5: Workflow for chiral LC-MS/MS analysis of BMAA enantiomers.

Comparative Summary of Spectroscopic Techniques

TechniquePrincipleSample StateAdvantagesLimitationsApplication to BMAA
VCD Differential absorption of circularly polarized IR lightSolution, SolidDirect determination of absolute configuration; High structural detail; Strong theoretical backing. [19][20][21]Low sensitivity; Requires high sample concentration; Specialized instrumentation. [19]Highly suitable for pure standards; provides definitive structural proof.
ROA Differential Raman scattering of circularly polarized lightSolution (Aqueous)Excellent for biological samples in water; Rich structural information. [10][11]Very low sensitivity; Long acquisition times; Specialized and expensive instrumentation. [11]Ideal for studying BMAA conformation and interactions in a native-like environment.
NMR Diastereomer formation leads to distinct chemical shiftsSolutionWidely available instrumentation; Provides precise quantification of enantiomeric ratio.Indirect method; Requires pure chiral derivatizing agent; Potential for kinetic resolution errors.Robust for quantifying enantiomeric excess in purified samples.
LC-MS/MS Chromatographic separation of diastereomers followed by mass-selective detectionSolution (Complex Mixtures)Extremely high sensitivity and selectivity; Excellent for complex matrices; Established and validated methods exist. [2][15][22]Indirect method; Derivatization adds complexity; Hydrolysis can cause racemization. [2][15]The gold standard for trace quantification of BMAA enantiomers in environmental and biological samples.

Conclusion

The choice of spectroscopic technique for comparing L- and D-enantiomers of BMAA is fundamentally driven by the research question. For definitive proof of absolute configuration on pure standards, chiroptical methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are unparalleled in their directness and structural detail. However, their requirements for high concentrations and specialized equipment limit their use in routine analysis.

For the practical, sensitive, and selective quantification of BMAA enantiomers in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with chiral derivatization is the clear method of choice. [2][15][16]Its high sensitivity allows for the detection of trace levels of BMAA, while the combination of chromatographic separation and mass-selective detection provides the confidence needed to distinguish enantiomers from each other and from a host of interfering isomers. As research continues to unravel the distinct biological roles of L- and D-BMAA, the application of these robust analytical methodologies will be paramount.

References

  • King, A., et al. (2017). Analysis of BMAA enantiomers in cycads, cyanobacteria, and mammals: in vivo formation and toxicity of D-BMAA. PubMed. Available at: [Link]

  • Metcalf, J. S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. Available at: [Link]

  • Rosén, J., et al. (2017). Analysis of BMAA enantiomers in cycads, cyanobacteria, and mammals: in vivo formation and toxicity of D-BMAA. ResearchGate. Available at: [Link]

  • Lage, S., et al. (2018). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods. Available at: [Link]

  • Wang, Y., et al. (n.d.). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. Available at: [Link]

  • Proteins, Structure and Methods. (n.d.). VCD. Proteins, Structure and Methods. Available at: [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • ANSES. (2017). Opinion of ANSES on the acute and chronic toxicity of BMAA (beta-methylamino-L-alanine). ANSES. Available at: [Link]

  • Banack, S. A., et al. (2020). BMAA, Neurodegeneration, and Neuroprotection. PubMed. Available at: [Link]

  • Jiang, L., et al. (2012). Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. Diva-Portal.org. Available at: [Link]

  • Krishnan, V. V., et al. (n.d.). NMR spectral characterization of BMAA and its carbamate adducts. ResearchGate. Available at: [Link]

  • Abbate, S., et al. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]

  • Lee, J. Y., et al. (n.d.). Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. PMC. Available at: [Link]

  • Acero, J. L., et al. (n.d.). H-1 NMR determination of beta-N-methylamino-L-alanine (L-BMAA) in environmental and biological samples. ResearchGate. Available at: [Link]

  • Comtois-Marotte, S., et al. (2019). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PubMed. Available at: [Link]

  • Jiang, L., et al. (2012). Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. PubMed. Available at: [Link]

  • Metcalf, J. S., et al. (n.d.). Chiral separation of l-BMAA, d-BMAA, and l-2,4-diaminobutyric acid... ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Vibrational circular dichroism – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Grigorean, G., et al. (2007). Enantiomer Separation of Amino Acids by Complexation with Chiral Reference Compounds and High-Field Asymmetric Waveform Ion Mobility Spectrometry: Preliminary Results and Possible Limitations. ACS Publications. Available at: [Link]

  • Metcalf, J. S., et al. (2023). A Direct Analysis of β- N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. PubMed. Available at: [Link]

  • Augusti, R., et al. (n.d.). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

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  • Diaz-Parga, P., et al. (n.d.). On the Differential Roles of Mg2+, Zn2+, and Cu2+ in the Equilibrium of β-N-Methyl-Amino-L-Alanine (BMAA) and its Carbamates. eScholarship. Available at: [Link]

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Validation

Cost-benefit analysis of using Boc vs Fmoc protected amino acids

An objective cost-benefit analysis of the tert-butyloxycarbonyl (Boc) versus the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a foundational exercise for any laboratory scaling up solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

An objective cost-benefit analysis of the tert-butyloxycarbonyl (Boc) versus the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a foundational exercise for any laboratory scaling up solid-phase peptide synthesis (SPPS). While both methodologies have successfully synthesized complex therapeutics, their divergent chemical mechanisms dictate distinct operational costs, safety profiles, and sequence compatibilities.

This guide provides a comprehensive technical comparison to help researchers and drug development professionals select the optimal SPPS strategy based on mechanistic causality, quantitative performance, and laboratory infrastructure.

Core Chemical Principles & Mechanistic Causality

The fundamental distinction between Boc and Fmoc SPPS lies in the chemical lability of the α-amino protecting group and the resulting orthogonality of the synthesis cycle[1].

  • The Fmoc Strategy (True Orthogonality): Fmoc SPPS utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu). This provides true orthogonality—the basic conditions used to remove the temporary Fmoc group (typically 20% piperidine) do not affect the acid-sensitive side-chain protections or the peptide-resin anchor[1]. This mechanistic separation prevents premature side-chain deprotection during long sequence assemblies.

  • The Boc Strategy (Graduated Acid Lability): Boc SPPS relies on differential sensitivity to acids. The Nα-Boc group is removed with a moderately strong acid (50% trifluoroacetic acid, TFA), while the benzyl-based side-chain groups and the resin linkage require a dangerously strong acid (anhydrous hydrofluoric acid, HF) for final cleavage[2]. Because both the deprotection and cleavage steps utilize acidic conditions, Boc SPPS is not truly orthogonal; repeated exposure to TFA during elongation can lead to premature cleavage of sensitive side chains[3].

G cluster_Fmoc Fmoc Strategy (Orthogonal) cluster_Boc Boc Strategy (Graduated Acid Lability) F_Start Fmoc-AA-Resin F_Deprot Deprotection (20% Piperidine/DMF) F_Start->F_Deprot F_Couple Coupling (Fmoc-AA-OH + Activator) F_Deprot->F_Couple F_Couple->F_Deprot Cycle F_Cleave Global Cleavage (95% TFA + Scavengers) F_Couple->F_Cleave Final B_Start Boc-AA-Resin B_Deprot Deprotection (50% TFA/DCM) B_Start->B_Deprot B_Neut Neutralization (10% DIEA/DCM) B_Deprot->B_Neut B_Couple Coupling (Boc-AA-OH + Activator) B_Neut->B_Couple B_Couple->B_Deprot Cycle B_Cleave Global Cleavage (Anhydrous HF) B_Couple->B_Cleave Final

Comparison of Fmoc and Boc solid-phase peptide synthesis (SPPS) cycles.

Quantitative Cost-Benefit Analysis

When evaluating the cost-to-benefit ratio, laboratories must weigh raw material expenses against infrastructure, safety compliance, and expected yield.

Table 1: Quantitative and Operational Comparison of Boc vs. Fmoc SPPS
ParameterFmoc StrategyBoc Strategy
Nα-Deprotection 20% Piperidine in DMF (Base)[1]50% TFA in DCM (Acid)
Final Cleavage 95% TFA + Scavengers (Acid)Anhydrous HF + Scavengers (Strong Acid)[4]
Typical Yield/Step >99%[1]High, but sequence-dependent[1]
Crude Purity (Avg) Typically >85%[5]Typically >75%[5]
Reagent Cost Moderate to HighLow (Boc-amino acids are cheaper)[]
Equipment Cost Low (Standard glassware/synthesizers)[1]High (Requires Teflon/Kel-F HF apparatus)[4]
Safety Profile Moderate (Piperidine is DEA regulated)[7]High Risk (Anhydrous HF is highly toxic/corrosive)[4]

Economic & Safety Causality: From a purely chemical procurement standpoint, Boc-protected amino acids are less expensive to synthesize and purchase[]. However, the cleavage step in Boc SPPS requires anhydrous hydrogen fluoride (HF). HF is extraordinarily toxic and reacts violently with silicon oxides, meaning it will dissolve standard laboratory glassware[4]. Consequently, Boc synthesis demands a dedicated, expensive Teflon/Kel-F HF cleavage apparatus, specialized fume hoods, and rigorous safety training[4]. For most laboratories, the high infrastructure and liability costs of handling HF far outweigh the savings on raw reagents, making Fmoc the dominant and more economical choice for modern automated synthesis[1].

Performance in Complex Syntheses: When to Deviate from Fmoc

While the Fmoc strategy is the undisputed champion for routine sequences and acid-sensitive post-translational modifications, Boc SPPS retains a critical niche in advanced structural biology and protein engineering.

  • Highly Hydrophobic & Aggregation-Prone Peptides: Synthesizing sequences like the Amyloid-β (Aβ) peptide often fails in Fmoc SPPS due to on-resin aggregation and β-sheet formation[1]. In Boc SPPS, the highly acidic deprotection step (TFA) protonates the growing peptide chain, which disrupts interchain hydrogen bonding and maintains peptide solvation, often resulting in higher crude purity for these specific targets[].

  • Native Chemical Ligation (NCL): Boc chemistry is highly compatible with the synthesis of C-terminal peptide thioesters[4]. These thioesters are essential building blocks for assembling large proteins (>100 amino acids) via NCL, as the acidic conditions of Boc SPPS do not prematurely hydrolyze the thioester linkage[4].

DecisionTree Start Target Peptide Q1 Requires Native Chemical Ligation (Thioester)? Start->Q1 Q2 Highly hydrophobic (e.g., Amyloid β)? Q1->Q2 No Boc Boc Strategy Q1->Boc Yes Q3 Acid-sensitive modifications or routine automation? Q2->Q3 No Q2->Boc Yes Fmoc Fmoc Strategy Q3->Fmoc Yes / Default

Decision matrix for selecting between Boc and Fmoc SPPS strategies.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the critical deprotection and cleavage steps of both strategies.

Protocol A: Fmoc Deprotection and Global Cleavage

Mechanistic Note: Piperidine acts as both a base to trigger the E1cB elimination of the Fmoc group and a scavenger to trap the resulting dibenzofulvene (DBF), preventing reattachment[7].

Step 1: Nα-Deprotection

  • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

  • Treat again with 20% piperidine in DMF for 15 minutes.

  • Validation Check: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A strong peak confirms the release of the DBF-piperidine adduct.

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

Step 2: Cleavage & Side-Chain Deprotection

  • Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Note: Add 2.5% Ethanedithiol (EDT) if the sequence contains Cys or Met to scavenge tert-butyl cations.

  • Add the cocktail to the resin and agitate at room temperature for 2–3 hours.

  • Filter the solution into a collection flask. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the peptide pellet.

Protocol B: Boc Deprotection and HF Cleavage

Mechanistic Note: Boc deprotection generates tert-butyl carbonium ions. In situ neutralization with DIEA is required to convert the resulting TFA salt back to a free amine prior to the next coupling[3].

Step 1: Nα-Deprotection & Neutralization

  • Treat the Boc-peptide-resin with 50% TFA in DCM for 5 minutes. Drain.

  • Treat again with 50% TFA in DCM for 20 minutes. Drain and wash with DCM (3x).

  • Neutralize the resin by treating with 10% Diisopropylethylamine (DIEA) in DCM for 2 × 5 minutes[3].

  • Validation Check: Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color validates the presence of free, neutralized primary amines.

Step 2: Anhydrous HF Cleavage (Requires Specialized Apparatus)

  • Transfer the dried peptide-resin to a Teflon/Kel-F HF reaction vessel[4].

  • Add scavengers (e.g., p-cresol and p-thiocresol) to trap benzyl carbocations generated during SN1 cleavage[4].

  • Condense anhydrous HF gas into the reaction vessel at -78°C (dry ice/ethanol bath)[4].

  • Warm the vessel to 0°C and stir for 1 hour to execute global cleavage[4].

  • Evaporate the HF safely under a vacuum into a calcium oxide (CaO) neutralization trap[4].

  • Precipitate the cleaved peptide with cold diethyl ether, wash, and lyophilize[4].

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Available at: [Link]

Sources

Comparative

Comparative stability of Boc-protected vs unprotected beta-amino acids

Comparative Stability of Boc-Protected vs. Unprotected β-Amino Acids: A Technical Guide for Peptidomimetic Design Executive Summary β-amino acids are indispensable building blocks in the synthesis of foldamers, peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Boc-Protected vs. Unprotected β-Amino Acids: A Technical Guide for Peptidomimetic Design

Executive Summary

β-amino acids are indispensable building blocks in the synthesis of foldamers, peptidomimetics, and novel therapeutics due to their ability to form stable secondary structures and resist proteolytic degradation. However, their structural utility relies heavily on the chemical state of the amine group. This guide objectively compares the physicochemical and structural stability of unprotected β-amino acids against their tert-butyloxycarbonyl (Boc)-protected counterparts, providing actionable experimental frameworks for drug development professionals.

Mechanistic Causality: Why Protection Dictates Stability

Zwitterionic Limitations vs. Carbamate Stability In their native, unprotected state, β-amino acids exist as highly polar zwitterions at physiological pH. While this imparts excellent aqueous solubility, it renders them practically insoluble in aprotic organic solvents (e.g., DCM, DMF) required for solid-phase peptide synthesis (SPPS) or solution-phase coupling. Furthermore, unprotected β-amino acids are highly susceptible to biological degradation pathways; for instance, β-alanine is rapidly degraded via transamination to malonate semialdehyde[1][2].

Reacting the free amine with Boc-anhydride (Boc₂O) converts the basic amine into a neutral carbamate. This transformation drastically increases lipophilicity, enabling organic solvent compatibility, and provides a steric and electronic shield against nucleophilic attack[3][4].

Suppression of Racemization A critical challenge in peptide synthesis is the racemization of the chiral center during carboxylate activation. This is particularly problematic for β²-amino acids, where the chiral center is adjacent to the carbonyl. Unprotected or improperly protected amino acids can undergo enolization or form cyclic intermediates that facilitate chiral inversion. The Boc group reduces the nucleophilicity of the nitrogen, preventing these cyclic transition states and preserving enantiomeric purity during homologation and coupling[5].

Quantitative Stability Comparison

The following table summarizes the operational stability and physicochemical properties of both states, providing a baseline for experimental design.

Property / ConditionUnprotected β-Amino AcidsBoc-Protected β-Amino Acids
Aqueous Solubility High (Zwitterionic state)Low (Hydrophobic carbamate)
Organic Solubility (DCM/DMF) Very LowHigh
Stability in Base (20% Piperidine) StableHighly Stable
Stability in Acid (50% TFA) StableLabile (Deprotects to free amine)
Enzymatic Degradation Risk High (e.g., Transaminases)Negligible (Steric/Electronic masking)
Racemization during Activation High Risk (if amine is acylated)Low Risk (Carbamate prevents cyclization)
Thermal Stability (Solid State) Excellent (>200°C)Moderate (Thermal deprotection >150°C)

Experimental Workflows & Self-Validating Protocols

To leverage the stability of Boc-protected β-amino acids, researchers must employ protocols that validate the integrity of the molecule at each step.

Protocol 1: Synthesis and Isolation of Boc-Protected β-Amino Acids Causality: This protocol utilizes a biphasic aqueous/organic system. The base deprotonates the zwitterion, rendering the amine nucleophilic for Boc₂O attack. Subsequent acidification drives the neutral, protected product into the organic phase, self-validating the success of the protection step.

  • Preparation : Dissolve 10 mmol of the unprotected β-amino acid in 20 mL of a 1:1 mixture of THF and 1M aqueous NaOH[4]. Cool the reaction vessel to 0°C. Reasoning: Cooling prevents the exothermic hydrolysis of Boc₂O.

  • Protection : Dropwise, add 11 mmol of Boc₂O dissolved in 5 mL of THF. Stir for 1 hour at 0°C, then allow it to warm to room temperature and stir for 12 hours.

  • Validation & Isolation : Concentrate the mixture under vacuum to remove THF. Wash the aqueous layer with diethyl ether (to remove unreacted Boc₂O).

  • Acidification : Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Reasoning: KHSO₄ is a mild acid that protonates the carboxylate without cleaving the newly formed acid-labile Boc group.

  • Extraction : Extract the precipitated Boc-protected β-amino acid with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Stability Assessment During Solution-Phase Coupling Causality: Coupling requires activation of the carboxylate. Using EDC/HOBt forms an active ester that is stable enough to prevent racemization but reactive enough for aminolysis, ensuring the Boc group remains intact[6].

  • Activation : Dissolve 1 mmol of the Boc-protected β-amino acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HOBt and 1.2 mmol of EDC·HCl at 0°C. Stir for 30 minutes.

  • Coupling : Add 1.1 mmol of the target amine and 2.5 mmol of DIPEA. Stir at room temperature for 12 hours.

  • Workup : Dilute with DCM and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. The Boc group's stability against weak acids and bases ensures the product remains intact during these aggressive washes.

Visualizations of Stability and Degradation Pathways

MetabolicPathway Uracil Uracil / Carnosine (Precursors) Int1 N-Carbamoyl-β-alanine Uracil->Int1 Enzymatic Degradation BetaAla Unprotected β-Amino Acid (Zwitterionic & Biolabile) Int1->BetaAla β-ureidopropionase Degrad1 Malonate Semialdehyde (Transamination) BetaAla->Degrad1 Transaminase Degrad2 Acetic Acid (Metabolic Breakdown) BetaAla->Degrad2 Oxidation

Metabolic degradation pathways of unprotected β-amino acids demonstrating enzymatic lability.

StabilityWorkflow Start β-Amino Acid Source Unprotected Unprotected β-AA (Zwitterion) Start->Unprotected Native State BocProtected Boc-Protected β-AA (Carbamate) Start->BocProtected Boc2O, Base Test1 Aqueous Soluble Organic Insoluble Unprotected->Test1 Test2 Aqueous Insoluble Organic Soluble BocProtected->Test2 Deg1 Prone to side-reactions during activation Test1->Deg1 Peptide Coupling Deg2 Stable against nucleophiles & racemization Test2->Deg2 Peptide Coupling

Comparative physicochemical workflow of unprotected versus Boc-protected β-amino acids.

References

  • Constrained β-amino acids as molecular tools for the preparation of foldamers Source: AIR Unimi URL:[Link]

  • Homologation of α-Amino Acids to β-Amino Acids Using Boc2O Source: ResearchGate URL: [Link]

  • A kind of transaminase and its application in sitagliptin intermediate is synthesized (CN105018440B)
  • Beta-alanine metabolism Pathway Map Source: PrimePCR - Bio-Rad URL:[Link]

  • Metabolism and Physiological Effects of Beta-Alanine Source: SMPDB (Small Molecule Pathway Database) URL:[Link]

  • Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids Source: PubMed URL: [Link]

Sources

Validation

The Isomeric Conundrum: Why Specificity is Non-Negotiable

An Application Scientist's Guide to the Accurate Characterization of β-N-methylamino-L-alanine (BMAA) and Its Isomers For researchers in neurodegenerative disease, toxicology, and environmental science, the accurate dete...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Accurate Characterization of β-N-methylamino-L-alanine (BMAA) and Its Isomers

For researchers in neurodegenerative disease, toxicology, and environmental science, the accurate detection and quantification of β-N-methylamino-L-alanine (BMAA) is a critical but formidable challenge. This non-proteinogenic amino acid, produced by cyanobacteria, diatoms, and dinoflagellates, has been implicated as a potential environmental trigger for devastating neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[1][2]. However, the analytical journey is fraught with complexity due to the co-occurrence of several structural isomers that not only interfere with accurate measurement but also possess their own distinct and significant toxicological profiles[3][4].

This guide provides an in-depth comparison of the prevailing analytical strategies for BMAA isomer characterization. Moving beyond a simple recitation of methods, we will explore the causal logic behind experimental choices, present comparative data to inform your selection, and provide a detailed, field-tested protocol for the most robust analytical approach. Our objective is to equip you with the expertise to navigate the isomeric conundrum and generate data with the highest degree of scientific integrity.

The central challenge in BMAA analysis lies in its structural similarity to other naturally occurring isomers. The most frequently encountered are 2,4-diaminobutyric acid (DAB) , N-(2-aminoethyl)glycine (AEG) , and β-amino-N-methyl-alanine (BAMA) [5][6]. These compounds share the same molecular weight and elemental composition as BMAA, making them indistinguishable by mass spectrometry alone. Chromatographic separation is, therefore, essential for unambiguous identification[7][8].

The critical need for this separation is underscored by the isomers' divergent toxicities. Compelling evidence from in vitro and in vivo studies indicates that some isomers may be even more potent neurotoxins than BMAA itself. For instance, studies using primary cortical cultures have shown a toxicity potency order of AEG > DAB > L-BMAA[3]. This differential toxicity means that an analytical method incapable of resolving these isomers can lead to a gross misinterpretation of a sample's true toxicological risk[1][9].

Caption: Structural isomers of BMAA share an identical chemical formula.

Analytical Strategies for Isomer Resolution: A Comparative Overview

The low molecular weight and highly polar nature of BMAA and its isomers preclude their direct analysis by the workhorse of many labs, reverse-phase liquid chromatography (RPLC)[10]. Consequently, two primary strategies have emerged: derivatization followed by RPLC, or direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).

Pre-Column Derivatization with Reverse-Phase LC-MS/MS

This is the most widely adopted and validated approach. The core principle involves chemically modifying the amino acids before injection. This reaction appends a larger, non-polar group to the analytes.

  • Causality: Derivatization serves two key purposes: it increases the hydrophobicity of the polar analytes, enabling strong retention on standard C18 RPLC columns, and it improves ionization efficiency for mass spectrometry, thereby enhancing sensitivity[11][12].

The most common derivatizing agents include:

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): The AQC derivatization method followed by RPLC-MS/MS is considered the gold standard and is the only method currently verified under the AOAC™ Guidelines for Single Laboratory Validation[13]. It offers robust and reproducible results.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent also provides excellent chromatographic performance and has been successfully used for ultra-trace analysis in complex matrices like surface water[8][10].

This strategy's primary advantage is its robustness and the high chromatographic resolution achievable on common RPLC columns, allowing for clear separation of BMAA from DAB and AEG[12].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC offers an alternative that circumvents the need for derivatization. This technique uses a polar stationary phase with a high-organic-content mobile phase to retain and separate polar compounds.

  • Causality: HILIC operates on a partitioning mechanism where analytes move between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase. This is highly effective for retaining small, polar molecules that show little to no retention in RPLC[10].

While HILIC eliminates an extra sample preparation step, it comes with significant challenges. The technique is notoriously sensitive to the sample matrix and requires long column re-equilibration times between injections to ensure reproducible retention times[12]. Several studies have noted poor performance and a higher frequency of failed detections in cyanobacterial samples compared to RPLC methods[12][14].

Data-Driven Comparison of Analytical Methods

The choice of analytical method should be guided by performance metrics. The following table summarizes typical performance data for the leading methods, compiled from published literature.

Analytical MethodKey AdvantagesKey DisadvantagesTypical LOQ (ng/L)Reference
AQC-RPLC-MS/MS High selectivity & sensitivity; AOAC™ verified method; Robust & reproducible.Requires extra derivatization step.130 - 1380 ng/mL (in culture)[11]
FMOC-RPLC-HRMS High sensitivity; Suitable for complex environmental water samples.Requires derivatization; Less commonly used than AQC.5 - 10 ng/L (in water)[8]
Underivatized HILIC-MS/MS No derivatization required; Simpler sample prep.Prone to matrix effects; Longer equilibration times; Can be less robust.0.15 µg/g DW (in mollusks)[15]

Note: Limits of Quantification (LOQ) are highly matrix-dependent. The values presented are for comparison and may vary based on the sample type and instrumentation.

Gold Standard Protocol: Isomer-Resolved BMAA Analysis by AQC-UPLC-MS/MS

This protocol details a self-validating system for the accurate quantification of BMAA, AEG, and DAB. The inclusion of a stable isotope-labeled internal standard (e.g., BMAA-d3) is critical for trustworthy quantification, as it corrects for matrix effects and variations during sample preparation and injection.

Caption: Workflow for BMAA isomer analysis using AQC derivatization and LC-MS/MS.

Step-by-Step Methodology

  • Sample Preparation & Extraction:

    • Rationale: This initial step is designed to release all forms of BMAA (free and protein-bound) from the sample matrix.

    • a. Accurately weigh your homogenized biological sample (e.g., 10-20 mg dry weight).

    • b. Add a known quantity of internal standard (BMAA-d3). This is a critical self-validating step ; the recovery of the internal standard will validate the efficiency of the entire workflow.

    • c. Add 1 mL of 6 M Hydrochloric Acid (HCl).

    • d. Hydrolyze at 110 °C for 16-20 hours to release protein-bound amino acids.

    • e. Evaporate the sample to dryness under nitrogen and reconstitute in a suitable buffer, such as 20 mM HCl.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Rationale: For complex matrices, an SPE cleanup step removes interfering compounds like salts and lipids that can suppress ionization in the mass spectrometer. A mixed-mode cation exchange (MCX) cartridge is often effective.

    • a. Condition the SPE cartridge according to the manufacturer's protocol.

    • b. Load the reconstituted sample.

    • c. Wash with a weak solvent (e.g., methanol) to remove impurities.

    • d. Elute the target analytes with a stronger, basic solvent (e.g., 5% ammonium hydroxide in methanol).

    • e. Evaporate the eluate to dryness and reconstitute.

  • AQC Derivatization:

    • Rationale: This step attaches the AQC moiety, making the analytes suitable for RPLC analysis. The reaction conditions are optimized for efficiency.

    • a. To 10-20 µL of your sample extract, add 70 µL of borate buffer. Vortex to mix.

    • b. Add 20 µL of the AQC derivatizing reagent. Vortex immediately and thoroughly.

    • c. Incubate the mixture at 55 °C for 10 minutes[11]. This ensures the derivatization reaction goes to completion.

    • d. The sample is now ready for injection.

  • UPLC-MS/MS Analysis:

    • Rationale: The ultra-high-performance liquid chromatography (UPLC) system provides the necessary resolving power, while the tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection.

    • a. Chromatographic Column: Use a high-quality C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • b. Mobile Phases:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • c. Gradient: Develop a gradient that provides baseline separation of the critical isomer pairs, particularly BMAA and AEG. A shallow, extended gradient is often required.

    • d. MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Scheduled Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Monitor at least two specific precursor-to-product ion transitions for each analyte to confirm identity. For AQC-derivatized BMAA, common transitions include m/z 459 to m/z 119 and m/z 459 to m/z 289[14].

Conclusion and Future Perspectives

The accurate characterization of BMAA is achievable but demands a rigorous, validated, and isomer-specific analytical approach. While HILIC presents a simplified workflow, the robustness, reproducibility, and extensive validation of pre-column derivatization with RPLC-MS/MS, particularly using AQC, establish it as the current gold standard for reliable quantification[12][13]. The potential for enantiomer-specific analysis, separating L-BMAA from D-BMAA using chiral methods, represents the next frontier, adding yet another layer of specificity required to fully understand the biological role of these compounds[14][16]. As research continues to unravel the link between these environmental toxins and human health, the adoption of these meticulous analytical strategies is paramount to producing data that is not only accurate but also truly meaningful.

References

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. (2012). Analytical and Bioanalytical Chemistry. [Link]

  • Neurotoxicity of isomers of the environmental toxin L-BMAA. (n.d.). ResearchGate. [Link]

  • Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells. (2017). Neurotoxicity Research. [Link]

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. (2012). TIB.eu. [Link]

  • Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2023). MDPI. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (n.d.). QMRO Home. [Link]

  • Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2023). OPUS at UTS. [Link]

  • Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. (2019). PLOS ONE. [Link]

  • Characterizing β-N-Methylamino-L-alanine and its naturally occurring isomers in cyanobacteria and plants. (n.d.). UBC Library Open Collections. [Link]

  • LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and. (2024). Science of The Total Environment. [Link]

  • Simultaneous Analysis of Cyanotoxins -N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and - OPUS at UTS. (2023). OPUS at UTS. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). PMC. [Link]

  • A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. (2012). PLOS ONE. [Link]

  • Occurrence of BMAA Isomers in Bloom-Impacted Lakes and Reservoirs of Brazil, Canada, France, Mexico, and the United Kingdom. (2022). MDPI. [Link]

  • Opinion of ANSES on the acute and chronic toxicity of BMAA (beta-methylamino-L-alanine). (2017). ANSES. [Link]

  • Optimized detection parameters for BMAA isomers by HILIC-DMS-MS/MS. (n.d.). ResearchGate. [Link]

  • Optimization of derivatization reaction time and temperature Response... (n.d.). ResearchGate. [Link]

  • The cyanobacterial toxins BMAA and 2,4-DAB perturb the L-serine biosynthesis pathway and induce systemic changes in. (2025). OPUS at UTS. [Link]

  • N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans. (2018). Semantic Scholar. [Link]

  • Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans. (2018). PubMed. [Link]

  • Beta-N-Methylamino-L-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. (n.d.). Archimer. [Link]

  • Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. (2019). PLOS ONE. [Link]

  • Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans. (2018). MDPI. [Link]

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples | Request PDF. (2025). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The "Boc" Cleavage Reality

As a Senior Application Scientist, I recognize that handling specialized peptide building blocks like Boc-β-N-Methylamino-D-Ala (a tert-butyloxycarbonyl-protected D-amino acid derivative) requires more than just followin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized peptide building blocks like Boc-β-N-Methylamino-D-Ala (a tert-butyloxycarbonyl-protected D-amino acid derivative) requires more than just following a generic Safety Data Sheet (SDS). In peptide synthesis and drug development, the true operational risk rarely stems from the virgin powder itself, but rather from the highly reactive, corrosive, and gas-generating effluents produced during its deprotection and cleavage cycles[1][2].

This guide provides a comprehensive, field-tested operational framework for the safe handling, segregation, and disposal of Boc-β-N-Methylamino-D-Ala and its associated waste streams, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) mandates[3][4].

Before implementing a disposal plan, we must understand the causality behind the hazards. Boc-β-N-Methylamino-D-Ala is fundamentally stable under neutral and basic conditions[5]. However, during synthetic workflows, the Boc protecting group is universally removed using strong acids—typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in methanol[1][6].

The Causality of Container Pressurization: When TFA protonates the carbamate oxygen of the Boc group, it triggers the elimination of a tert-butyl cation and the subsequent decarboxylation of the intermediate carbamic acid[2]. This reaction stoichiometrically generates two gases: Carbon dioxide (CO₂) and Isobutylene [2][7]. If post-deprotection liquid waste is immediately transferred to a sealed hazardous waste carboy, the continuous off-gassing of isobutylene and CO₂ will cause severe pressure buildup, inevitably leading to container rupture—a critical safety failure in the laboratory[8].

Operational Workflow & Waste Routing

To prevent cross-contamination and dangerous chemical reactions (such as mixing acidic TFA waste with incompatible basic waste like cyanides or sulfides)[9], laboratories must implement a strict visual and logistical routing system.

WasteWorkflow Start Boc-β-N-Methylamino-D-Ala Waste Source Solid Solid Waste (Unused/Spills) Start->Solid Liquid Liquid Effluent (Post-Deprotection) Start->Liquid LabelSolid Double-bag & Label Non-Halogenated Solid Solid->LabelSolid Deprotect TFA / DCM Deprotection Generates Isobutylene Gas Liquid->Deprotect SAA Satellite Accumulation Area (SAA) < 55 Gallons, Max 1 Year LabelSolid->SAA Vent Vent in Fume Hood (Pressure Release) Deprotect->Vent Segregate Halogenated Acidic Waste Stream Vent->Segregate Segregate->SAA EHS EH&S Pickup & EPA-Compliant Incineration SAA->EHS

Workflow for the segregation, venting, and disposal of Boc-β-N-Methylamino-D-Ala waste streams.

Quantitative Waste Segregation Matrix

Proper classification ensures that your facility avoids costly EPA fines and prevents environmental contamination[3][8]. Below is the self-validating matrix for categorizing Boc-β-N-Methylamino-D-Ala waste.

Table 1: Waste Segregation & EPA Hazard Classification

Waste StreamPrimary ComponentsEPA Hazard CodesApproved ContainerMax Accumulation Time
Solid Reagent Unused Boc-β-N-Methylamino-D-AlaNon-RCRA (State Regulated)Original Glass Vial / HDPE12 Months (EPA Subpart K)[4]
Deprotection Effluent TFA, DCM, Isobutylene, ScavengersD002 (Corrosive), F002 (Halogenated)Glass / PTFE-lined3 Days (Once Full)[9]
Aqueous Wash Water, Trace Organics, SaltsD002 (If pH < 2.0)HDPE or Glass12 Months (Partially filled)[9]

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Unused or Expired Solid Reagent

Even though the virgin solid is not technically listed as an acutely toxic EPA waste, it is strictly forbidden from sink or regular trash disposal due to its biological activity and potential to contaminate wastewater treatment systems[9][10].

  • Containment: Keep the expired or contaminated Boc-β-N-Methylamino-D-Ala in its original glass vial. If cleaning up a spill, sweep the powder using a static-free brush and place it into a secondary transparent polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents exactly as: "Non-Hazardous Chemical Waste: Boc-beta-N-Methylamino-D-Ala (Solid)".

  • SAA Transfer: Move the container to your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored away from strong oxidizing agents[9].

  • EH&S Pickup: Request a pickup from your Environmental Health & Safety (EH&S) department for professional high-temperature incineration[8].

Protocol B: Disposal of Post-Deprotection Liquid Effluent (Self-Validating System)

This protocol manages the highly hazardous D002/F002 waste generated after removing the Boc group.

  • Active Venting (Critical Step): Collect the post-reaction mixture (containing TFA, DCM, and the cleaved peptide) in an Erlenmeyer flask or a temporary collection beaker. Do not seal. Leave the container loosely covered (e.g., with a watch glass) inside a certified fume hood for a minimum of 2 hours to allow the complete off-gassing of isobutylene and CO₂[2][6].

  • pH & Compatibility Verification: Before transferring to the bulk waste carboy, verify the carboy's current contents. Never add this acidic effluent to a carboy containing cyanides, sulfides, or strong bases, as this will trigger lethal gas release or exothermic explosions[9].

  • Transfer & Secondary Containment: Once off-gassing is complete, transfer the liquid to a PTFE-lined or glass waste carboy explicitly labeled "Halogenated Acidic Organic Waste (Contains TFA, DCM)". Place the carboy inside a secondary containment bin to catch potential leaks[8].

  • SAA Compliance: Under EPA Subpart K regulations, the container must be kept closed at all times except when actively adding waste[4][8]. Once the container reaches the 55-gallon limit (or 1 quart for acute waste), it must be transferred to the central accumulation area within three days[4][9].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." organic-chemistry.org.[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." wikipedia.org. [Link]

  • US Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.[Link]

  • American Chemical Society. "Hazardous Waste and Disposal." acs.org.[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." masterorganicchemistry.com.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Boc-beta-N-Methylamino-D-Ala: A Framework for Proactive Safety

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for han...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling Boc-beta-N-Methylamino-D-Ala. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will adopt a conservative safety posture, building our protocols on the known profiles of its constituent chemical groups: the tert-Butyloxycarbonyl (Boc) protecting group and the β-N-methylamino-L-alanine (BMAA) core, a known neurotoxin.[1][2][3] This framework is designed to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Inferred Hazard Assessment: A Logic-Driven Approach

A thorough risk assessment is the foundation of safe laboratory practice.[4] For Boc-beta-N-Methylamino-D-Ala, we must infer potential hazards from its structural components.

  • tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is ubiquitous in peptide synthesis and is generally stable, except in the presence of strong acids like trifluoroacetic acid (TFA), which are themselves corrosive and require careful handling.[1] The primary risk associated with the Boc group itself is low, but its presence indicates the compound is likely a fine powder, necessitating precautions against dust inhalation.[5]

  • β-N-methylamino-D-alanine Core: This is the critical structural alert. The L-enantiomer of this core, β-N-methylamino-L-alanine (BMAA), is a well-documented neurotoxin produced by cyanobacteria.[2][3] BMAA is linked to neurodegenerative diseases and acts as an excitotoxin on glutamate receptors.[2][3] While the toxicological profile of the D-enantiomer may differ, the principle of prudent avoidance dictates that we handle this compound as potentially neurotoxic. The hydrochloride salt of BMAA is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]

Based on this analysis, Boc-beta-N-Methylamino-D-Ala should be treated as a compound with the potential to be harmful if inhaled or ingested, and capable of causing skin and serious eye irritation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure.[7][8] All PPE must be inspected before use and removed correctly to avoid contaminating your skin.[9][10]

PPE CategorySpecification & Rationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield. This is mandatory to protect against airborne particles (dust) and potential splashes during dissolution. Standard safety glasses are insufficient.[1][9]
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm). Nitrile offers good protection against a range of chemicals.[1][8] Double-gloving is recommended for enhanced protection, especially when handling larger quantities. Gloves must be changed frequently and immediately if contamination is suspected.[7][11]
Body Protection A standard laboratory coat (buttoned completely). This protects skin and clothing from contamination.[1][8] For larger-scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Required when handling the solid compound outside of a certified chemical fume hood. Use a NIOSH-approved N95 respirator or equivalent to prevent inhalation of airborne particles. If working in an area where aerosols may be generated, a higher level of respiratory protection may be necessary.[8][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.[7][13]

Workflow for Safe Handling of Boc-beta-N-Methylamino-D-Ala

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood or Ventilated Enclosure) don_ppe 2. Don Full PPE (Goggles, Lab Coat, Double Gloves, Respirator) prep_area->don_ppe Verify Setup weigh 3. Weigh Compound (Use anti-static weigh boat. Minimize dust.) don_ppe->weigh Proceed to Handle transfer 4. Transfer & Dissolve (Slowly add solvent to solid. Cap immediately.) weigh->transfer Controlled Addition decon 5. Decontaminate Surfaces & Glassware transfer->decon After Use dispose 6. Dispose of Waste (Segregate into labeled hazardous waste container) decon->dispose doff_ppe 7. Doff PPE Correctly (Gloves first, then goggles, then coat) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash Final Step

Caption: A workflow diagram outlining the key steps for the safe handling of Boc-beta-N-Methylamino-D-Ala.

Detailed Steps:

  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood or a powder containment hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[14]

    • Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent) before handling the compound.

    • Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the compound as a solid to minimize dust formation.[1]

    • Use a spatula for all transfers. Avoid pouring the powder.

    • If weighing outside of a containment hood, wear an N95 respirator.

  • Dissolving:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[1]

    • Keep the container capped or covered whenever possible.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][15]

    • Keep it away from strong acids and oxidizing agents.[1][16] Recommended storage temperature is often refrigerated (2-8 °C) for stability.[9]

Emergency & Disposal Plans

Spill Management:

  • Evacuate: Alert others in the area and evacuate if the spill is large or if dust is airborne.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain & Clean: For a solid spill, gently cover with an absorbent material like vermiculite to avoid raising dust.[5] Carefully sweep up the material and place it into a sealed, labeled hazardous waste container. Do not use water to clean up the dry powder.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

First Aid Measures (Based on related compounds[6]):

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Disposal Protocol:

All waste containing Boc-beta-N-Methylamino-D-Ala, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled container.[17] The label must include "Hazardous Waste" and the full chemical name.

  • Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous chemical waste.[17]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][17] Never dispose of this chemical down the drain or in regular trash.[5]

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Safety Data Sheet for Boc-L-β-homoalanine. AAPPTec. Available at: [Link]

  • Safety in the Handling of Laboratory Reagents. Kalstein EU. Available at: [Link]

  • Safety Using Chemical Reagents. WebGURU. Available at: [Link]

  • Safety Data Sheet for 20 Amino Acid Kit. CSBio. Available at: [Link]

  • Handling Chemicals. Wittenberg University. Available at: [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Souk. Available at: [Link]

  • Safety Data Sheet for Boc-D-Ala-NH2. AAPPTec. Available at: [Link]

  • Personal Protective Equipment & Keeping Lab Personnel Safe. Labtag Blog. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • BSL-3 PPE: Essential Protection for Lab Safety. BioSafe Tech by QUALIA. Available at: [Link]

  • β-Methylamino-L-alanine. Wikipedia. Available at: [Link]

  • The Cyanobacteria Derived Toxin Beta-N-Methylamino-L-Alanine and Amyotrophic Lateral Sclerosis. National Center for Biotechnology Information. Available at: [Link]

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